Olsalazine
Descripción
Propiedades
IUPAC Name |
5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBDLJCYGRGAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6054-98-4 (di-hydrochloride salt) | |
| Record name | Olsalazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015722482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023391 | |
| Record name | Olsalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15722-48-2 | |
| Record name | Olsalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15722-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olsalazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015722482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olsalazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olsalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3,3'-(1,2-diazenediyl)bis[6-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLSALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS5I8J03O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Sodium salt decomposes at 240 °C | |
| Record name | Olsalazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Olsalazine in Preclinical Models: A Technical Guide to Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of olsalazine in preclinical models. This compound, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), is designed for colon-specific drug delivery, making it a cornerstone in the treatment of inflammatory bowel diseases such as ulcerative colitis.[1][2][3] This document synthesizes key data from various animal studies, details common experimental protocols, and visualizes the underlying biological processes to support further research and development.
Pharmacokinetics: The Journey of a Colon-Targeted Prodrug
This compound's structure, consisting of two 5-ASA molecules linked by an azo bond, is central to its pharmacokinetic profile.[1][4] This design results in minimal systemic absorption of the parent drug and targeted release of the active moiety in the large intestine.[5][6]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: After oral administration, this compound exhibits very limited systemic bioavailability, with less than 5% of the dose being absorbed in the upper gastrointestinal tract.[1][5] Approximately 98-99% of an oral dose transits to the colon intact.[5]
-
Metabolism: The primary metabolic event occurs in the colon, where azoreductase enzymes produced by the gut microbiota cleave the azo bond.[7][8] This bacterial action releases two molecules of the therapeutically active 5-ASA.[8][9] A very small fraction, around 0.1% of an oral dose, is metabolized in the liver to this compound-O-sulfate (this compound-S), a metabolite with a long half-life of about 7 days.[5][7][10] The liberated 5-ASA can be further metabolized, primarily through acetylation by the colonic epithelium and the liver, into N-acetyl-5-ASA (Ac-5-ASA).[1][7]
-
Distribution: Both this compound and its sulfate metabolite are highly bound to plasma proteins (>99%).[1][5][7] The active moiety, 5-ASA, and its acetylated form, Ac-5-ASA, are also protein-bound, at approximately 74% and 81%, respectively.[1][7]
-
Excretion: The total recovery of orally administered radiolabeled this compound in animals is high, ranging from 90% to 97%.[1][5][7] The majority is excreted in the feces.[7] A smaller portion of the total 5-ASA (about 20%) is recovered in the urine, with over 90% of that being the acetylated metabolite, Ac-5-ASA.[1][5][7]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic data from preclinical studies in various animal models.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Horses
| Parameter | Value | Animal Model | Dosing | Source |
|---|---|---|---|---|
| This compound (Oral) | ||||
| Peak Plasma Conc. (Cmax) | ~1 µg/mL | Horse | 30 mg/kg (single dose) | [11] |
| Time to Peak (Tmax) | 0.5 - 1.5 hours | Horse | 30 mg/kg (single dose) | [11] |
| 5-ASA (from Oral this compound) | ||||
| Plasma Concentration | < 0.2 µg/mL | Horse | 30 mg/kg (single dose) | [11] |
| Time to Detection | 11 - 35 hours | Horse | 30 mg/kg (single dose) | [11] |
| Fecal Water Conc. (Cmax) | ~300 µg/mL | Horse | 30 mg/kg (single dose) | [11] |
| Systemic Bioavailability | 2.4% | Horse | 30 mg/kg (single dose) | [11] |
| Ac-5-ASA (from Oral this compound) | ||||
| Fecal Water Conc. (Cmax) | ~130 µg/mL | Horse | 30 mg/kg (single dose) | [11] |
| Total Fecal Recovery |
| % of Administered Dose | 26% (as 5-ASA & Ac-5-ASA) | Horse | 30 mg/kg (single dose) |[11] |
Table 2: Pharmacokinetic and Toxicity Data in Rodents
| Parameter | Value | Animal Model | Dosing | Source |
|---|---|---|---|---|
| Urinary Excretion Profile | ||||
| Ac-5-ASA | 90% of urinary radioactivity | Rat | 100 mg/kg ¹⁴C-olsalazine | [4] |
| This compound | 5% of urinary radioactivity | Rat | 100 mg/kg ¹⁴C-olsalazine | [4] |
| 5-ASA | 5% of urinary radioactivity | Rat | 100 mg/kg ¹⁴C-olsalazine | [4] |
| Toxicity Target Organ |
| Major Target Organ | Kidney | Rat | ≥400 mg/kg/day |[5][9] |
Pharmacodynamics: Mechanism of Anti-Inflammatory Action
The therapeutic effects of this compound are mediated by its active moiety, 5-ASA, which exerts a topical anti-inflammatory effect on the colonic mucosa.[9] The precise mechanisms are multifactorial and not fully elucidated.[7]
Key Mechanisms of Action:
-
Inhibition of Arachidonic Acid Metabolism: 5-ASA is known to block cyclooxygenase (COX) and lipoxygenase enzymes.[1][8][12] This inhibition reduces the production of inflammatory mediators such as prostaglandins and leukotrienes in the colon.[1][7][13]
-
Scavenging of Reactive Oxygen Species: Mesalamine may act as a scavenger of free radicals, which are implicated in the mucosal injury associated with IBD.[1][8]
-
Modulation of Inflammatory Signaling: A more recently proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating inflammation.[14] 5-ASA may also inhibit the migration of macrophages to inflamed intestinal tissue.[1]
Data Presentation: Pharmacodynamic Effects
The efficacy of this compound has been demonstrated in various chemically-induced colitis models, most notably the dextran sulfate sodium (DSS) model.
Table 3: Pharmacodynamic Effects of this compound in DSS-Induced Colitis Mouse Model
| Parameter | Effect | Animal Model | Dosing | Source |
|---|---|---|---|---|
| Clinical & Histological Indices | ||||
| Disease Activity Index (DAI) | Significantly Decreased | BALB/c Mice | 0.6 g/kg | [15] |
| Colonic Mucosal Damage Index (CMDI) | Significantly Decreased | BALB/c Mice | 0.6 g/kg | [15] |
| Histopathological Score (HS) | Significantly Decreased | BALB/c Mice | 0.6 g/kg | [15] |
| Survival Rate | Significantly Prolonged | nu/nu CD-1 Mice | 50 mg/kg/day | [16] |
| Pro-Inflammatory Cytokines | ||||
| TNF-α, IFN-γ, IL-1β, IL-7, IL-17 | Significantly Decreased | BALB/c Mice | 0.6 g/kg | [15] |
| Anti-Inflammatory & Growth Factors | ||||
| IL-2, IL-10, IL-22, TGF-β1, EGF | Significantly Increased | BALB/c Mice | 0.6 g/kg | [15] |
| Eicosanoid Production |
| Cyclooxygenase & Lipoxygenase Products | Decreased to baseline levels | Mice | 400 mg/kg |[12] |
Experimental Protocols
Reproducible animal models are crucial for evaluating the efficacy of drugs for IBD. The DSS-induced colitis model is widely used due to its simplicity and good reproducibility.[15][17]
Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.[15][18]
-
Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water, provided ad libitum for 5 to 7 consecutive days.[12][15][18]
-
Treatment Groups: Animals are typically randomized into at least three groups:
-
Monitoring and Evaluation:
-
Disease Activity Index (DAI): Animals are monitored daily for weight loss, stool consistency, and the presence of blood in the stool.[15][18] These parameters are scored to calculate the DAI.
-
Sample Collection: At the end of the study period (e.g., Day 7), mice are euthanized. The entire colon is excised, and its length is measured (colon shortening is a marker of inflammation).[15][18]
-
Histopathological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The tissue is then scored for the severity of inflammation, ulceration, and tissue damage.[15][18]
-
Biochemical Analysis: Colonic tissue homogenates and serum samples are collected to measure the expression levels of various cytokines (e.g., TNF-α, IL-1β, IL-10) using methods like ELISA.[15]
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's preclinical evaluation.
Caption: Metabolic pathway of orally administered this compound in preclinical models.
Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis model.
Caption: Anti-inflammatory signaling pathways of 5-ASA, the active metabolite of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Novel oral colon-specific drug delivery systems for pharmacotherapy of peptide and nonpeptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of the plasma pharmacokinetics and faecal excretion of the prodrug this compound and its metabolites after oral administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental colitis in mice: effects of this compound on eicosanoid production in colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of this compound of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suppression of Ulcerative Colitis in Mice by Orally-Available Inhibitors of Sphingosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Olsalazine's effect on intestinal microbiota composition and function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olsalazine, a cornerstone in the management of ulcerative colitis, functions as a prodrug, intricately linked to the metabolic activity of the intestinal microbiota. Its therapeutic efficacy is contingent upon the enzymatic cleavage of its azo bond by bacterial azoreductases, liberating two molecules of the active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA), directly at the site of colonic inflammation. This targeted delivery system not only minimizes systemic side effects but also establishes a profound interplay between the drug and the gut microbiome. This technical guide delves into the current understanding of this compound's effect on the composition and function of the intestinal microbiota, drawing upon preclinical and clinical evidence. While direct, comprehensive quantitative data on this compound's specific impact remains an area of active research, this guide synthesizes available knowledge and presents illustrative data from closely related compounds to elucidate the key interactions and downstream effects. We will explore the microbial biotransformation of this compound, its influence on microbial community structure, the modulation of microbial-derived metabolites such as short-chain fatty acids (SCFAs), and the subsequent signaling pathways that mediate its therapeutic effects. Detailed experimental protocols are provided to facilitate further investigation in this critical area of drug-microbiome interactions.
Introduction: The Microbial Gateway to this compound's Efficacy
This compound is an aminosalicylate, specifically a dimer of 5-ASA, joined by an azo bond.[1] This unique structure renders it inactive in the upper gastrointestinal tract, preventing premature absorption and associated systemic toxicity. Upon reaching the colon, the anaerobic environment and the presence of a diverse microbial community set the stage for its activation.[2] A wide range of bacterial species, including members of the Clostridia and Bacteroidetes phyla, produce azoreductases that catalyze the reductive cleavage of the azo bond, releasing the therapeutic 5-ASA molecules.[2]
The localized release of 5-ASA is central to its anti-inflammatory action in the colonic mucosa. The precise mechanisms of 5-ASA are multifaceted and are thought to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1] Furthermore, emerging evidence highlights the role of 5-ASA in modulating key intracellular signaling pathways, such as the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling cascade, which plays a critical role in maintaining intestinal epithelial health and resolving inflammation.[3]
Given this intimate relationship, understanding how this compound and its active metabolite, 5-ASA, reciprocally influence the gut microbiota is paramount for optimizing therapeutic strategies and developing novel microbiome-targeted therapies for inflammatory bowel disease (IBD).
This compound's Biotransformation and Impact on Microbial Composition
The conversion of this compound to 5-ASA is a prime example of microbiota-mediated drug metabolism. This biotransformation is not only essential for the drug's action but also has the potential to reshape the microbial landscape.
Microbial Azoreductase Activity
The enzymatic machinery for this compound activation is encoded in the genomes of numerous gut bacteria. This enzymatic capacity can be influenced by the overall composition and metabolic state of the microbiota.[2] Factors such as diet, host genetics, and the underlying inflammatory state in ulcerative colitis can alter the abundance of azoreductase-producing bacteria, potentially impacting the efficiency of this compound activation and, consequently, its therapeutic efficacy.
Effects on Microbial Community Structure
While specific data on this compound's impact on microbial composition is limited, studies on the related 5-ASA-releasing prodrug, sulfasalazine, in a preclinical model of colitis, provide valuable insights. In a study utilizing a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, sulfasalazine treatment was shown to partially restore the dysbiotic microbial community towards a healthier state.[4]
Table 1: Illustrative Effect of a 5-ASA Prodrug (Sulfasalazine) on the Relative Abundance of Key Bacterial Taxa in a Rat Model of Colitis [4]
| Bacterial Taxon | Control Group (%) | Colitis Model Group (%) | Sulfasalazine-Treated Group (%) |
| Phylum | |||
| Firmicutes | 65.2 | 45.8 | 58.9 |
| Bacteroidetes | 28.1 | 35.4 | 30.2 |
| Proteobacteria | 3.5 | 15.3 | 6.8 |
| Family | |||
| Lachnospiraceae | 35.1 | 22.4 | 30.7 |
| Ruminococcaceae | 18.9 | 10.1 | 15.3 |
| Enterobacteriaceae | 1.2 | 10.5 | 3.1 |
| Genus | |||
| Blautia | 8.2 | 3.1 | 6.9 |
| Lactococcus | 1.5 | 0.4 | 1.1 |
| Enterococcus | 0.8 | 3.2 | 1.3 |
Data is adapted from a study on sulfasalazine and presented for illustrative purposes.[4]
The data in Table 1 suggests that treatment with a 5-ASA prodrug can lead to a decrease in pro-inflammatory Proteobacteria (specifically Enterobacteriaceae) and an increase in beneficial Firmicutes, including members of the Lachnospiraceae family, which are known short-chain fatty acid producers.[4]
Functional Consequences: Modulation of Short-Chain Fatty Acids
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are the main products of bacterial fermentation of dietary fiber in the colon. They are a crucial energy source for colonocytes and possess potent immunomodulatory and anti-inflammatory properties.[5] The alterations in the gut microbiota composition induced by 5-ASA-releasing drugs can have a significant impact on the production of these beneficial metabolites.
Table 2: Illustrative Effect of a 5-ASA Prodrug (Sulfasalazine) on Fecal Short-Chain Fatty Acid Concentrations in a Rat Model of Colitis [4]
| Short-Chain Fatty Acid | Control Group (μmol/g) | Colitis Model Group (μmol/g) | Sulfasalazine-Treated Group (μmol/g) |
| Acetate | 85.3 ± 12.1 | 55.2 ± 9.8 | 75.6 ± 11.5 |
| Propionate | 25.1 ± 4.5 | 15.8 ± 3.9 | 22.3 ± 4.1 |
| Butyrate | 18.9 ± 3.8 | 9.1 ± 2.5 | 16.5 ± 3.2 |
Data is adapted from a study on sulfasalazine and presented for illustrative purposes as mean ± standard deviation.[4]
As shown in Table 2, the colitis model exhibits a significant reduction in SCFA levels, indicative of a dysbiotic and functionally impaired microbiota. Treatment with a 5-ASA prodrug appears to restore the production of these critical metabolites, which likely contributes to its therapeutic effects by providing energy to the colonic epithelium and exerting local anti-inflammatory actions.[4]
Signaling Pathways and Experimental Workflows
The interplay between this compound, the microbiota, and the host is mediated by complex signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.
This compound Activation and Downstream Signaling
Experimental Workflow for Investigating this compound's Effects
Detailed Experimental Protocols
The following protocols are based on methodologies from studies investigating the effects of 5-ASA-releasing drugs on the gut microbiota in animal models of colitis.[4]
Animal Model of DSS-Induced Colitis
-
Animals: Male Sprague-Dawley rats (or a similar rodent model) weighing 200-250g are used.
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days. Control animals receive regular drinking water.
-
Treatment: this compound is administered daily by oral gavage at a therapeutically relevant dose (e.g., 50-100 mg/kg) for the duration of DSS administration and potentially for a period before or after. The vehicle control group receives the same volume of the vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Sample Collection: At the end of the experiment, animals are euthanized, and fecal samples from the colon/cecum are collected for microbiota and SCFA analysis. Colonic tissue can also be collected for histological analysis and measurement of inflammatory markers.
16S rRNA Gene Sequencing and Analysis
-
DNA Extraction: Microbial DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions, with a bead-beating step to ensure lysis of both Gram-positive and Gram-negative bacteria.
-
PCR Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified using specific primers (e.g., 341F and 806R) with Illumina overhang adapters.
-
Library Preparation and Sequencing: PCR products are purified, indexed, and pooled. The library is then sequenced on an Illumina MiSeq platform using a 2x250 bp paired-end sequencing protocol.
-
Bioinformatic Analysis:
-
Raw sequencing reads are processed using a pipeline such as QIIME2 or DADA2.
-
Quality filtering, denoising, merging of paired-end reads, and chimera removal are performed.
-
Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) are generated.
-
Taxonomic assignment is performed against a reference database (e.g., Greengenes or SILVA).
-
Alpha diversity (e.g., Shannon index, Chao1) and beta diversity (e.g., Bray-Curtis dissimilarity, UniFrac distances) are calculated to assess within-sample and between-sample diversity, respectively.
-
Statistical analyses are performed to identify differentially abundant taxa between treatment groups.
-
Short-Chain Fatty Acid Analysis
-
Sample Preparation: Fecal samples are homogenized in a suitable solvent (e.g., saturated NaCl solution with sulfuric acid) and centrifuged.
-
Extraction: The supernatant is mixed with an organic solvent (e.g., diethyl ether) to extract the SCFAs.
-
Derivatization (Optional but Recommended): The extracted SCFAs can be derivatized to enhance their volatility and detection by gas chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The extracted (and potentially derivatized) SCFAs are analyzed by GC-MS.
-
A capillary column suitable for fatty acid analysis is used.
-
The oven temperature is programmed to separate the different SCFAs.
-
Mass spectrometry is used for detection and quantification against a standard curve of known SCFA concentrations.
-
-
Data Analysis: The concentrations of acetate, propionate, and butyrate are calculated and expressed as μmol per gram of fecal sample.
Conclusion and Future Directions
This compound's therapeutic action is inextricably linked to the metabolic capacity of the gut microbiota. While its primary mechanism of action through the delivery of 5-ASA is well-understood, the reciprocal effects of this interaction on the microbial community are still being elucidated. The available evidence, largely from related compounds, suggests that this compound treatment may contribute to the restoration of a more balanced microbial ecosystem, characterized by a reduction in pro-inflammatory taxa and an increase in beneficial, SCFA-producing bacteria. This modulation of the microbiota's composition and function likely represents a significant, albeit underappreciated, component of this compound's overall therapeutic effect.
Future research should focus on obtaining more direct and quantitative data on the effects of this compound on the human gut microbiome in patients with ulcerative colitis. Longitudinal studies employing multi-omics approaches, including metagenomics, metatranscriptomics, and metabolomics, will be crucial for a deeper understanding of these complex interactions. Such studies will not only refine our knowledge of how this compound works but may also pave the way for personalized therapeutic strategies that leverage the power of the microbiome to improve outcomes for patients with IBD. Furthermore, a better understanding of the specific microbial enzymatic activities involved in this compound metabolism could inform the development of next-generation prodrugs with enhanced efficacy and safety profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with Sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Short-Chain Fatty Acids in Inflammatory Bowel Disease | MDPI [mdpi.com]
An In-depth Technical Guide to the Systemic Absorption and Metabolism of Olsalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), is an anti-inflammatory agent primarily used in the management of ulcerative colitis.[1] Its chemical structure, consisting of two 5-ASA molecules linked by an azo bond, is designed to deliver the active therapeutic agent directly to the colon, minimizing systemic absorption and associated side effects.[1][2] This technical guide provides a comprehensive overview of the systemic absorption and metabolism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.
Systemic Absorption and Pharmacokinetics
This compound itself has limited systemic bioavailability. Following oral administration, the vast majority of the dose, approximately 98-99%, passes through the upper gastrointestinal tract intact and reaches the colon.[3][4] A small fraction, around 2.4% of a 1.0 g oral dose, is absorbed systemically.[3][4][5][6]
Maximum serum concentrations of this compound are observed approximately one hour after administration and are generally low.[5][6] The serum half-life of this compound is very short, estimated at around 0.9 hours.[3][7] this compound is extensively bound to plasma proteins, with a binding percentage greater than 99%.[3][5]
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | This compound | This compound-O-Sulfate (this compound-S) | 5-Aminosalicylic Acid (5-ASA) | N-acetyl-5-ASA (Ac-5-ASA) |
| Systemic Bioavailability | ~2.4% of a 1.0 g oral dose[3][4][5][6] | - | Low systemic absorption from the colon[3] | - |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[5][6] | Steady state in 2-3 weeks[3][5][6] | 4 to 8 hours[3][5][6] | - |
| Peak Plasma Concentration (Cmax) | 1.6 to 6.2 µmol/L (after a single 1.0 g dose)[3][5][6] | 3.3 to 12.4 µmol/L (at steady state with 1.0 g daily dose)[3][5][6] | 0 to 4.3 µmol/L (after a single 1.0 g dose)[3][5][6] | 1.7 to 8.7 µmol/L (after a single 1.0 g dose)[3] |
| Plasma Protein Binding | >99%[3][5] | >99%[3] | 74%[5] | 81%[4][5] |
| Elimination Half-life (t1/2) | ~0.9 hours[3][7] | ~7 days[3] | ~9.3 hours[8] | - |
| Urinary Recovery | <1%[3][5][6] | - | ~20% of total 5-ASA (almost exclusively as Ac-5-ASA)[3][5][6] | >90% of total 5-ASA in urine[3][5][6] |
Metabolism of this compound
The primary site of this compound metabolism is the colon. The azo bond linking the two 5-ASA molecules is cleaved by azoreductase enzymes produced by the colonic microbiota.[3][5][9] This bacterial action releases two molecules of the active drug, 5-ASA, directly at the site of inflammation in ulcerative colitis.[3][6]
A minor metabolic pathway for the small amount of systemically absorbed this compound occurs in the liver, where it is converted to this compound-O-sulfate (this compound-S).[3][5] This metabolite has a significantly longer half-life of about 7 days and accumulates in the plasma upon repeated dosing.[3]
The liberated 5-ASA is then partially absorbed from the colon and subsequently undergoes N-acetylation in the colonic epithelium and the liver to form N-acetyl-5-ASA (Ac-5-ASA), its major metabolite.[3] Ac-5-ASA is then excreted in the urine.[3][5][6] The concentration of 5-ASA within the colon has been calculated to be in the range of 18 to 49 mmol/L following this compound administration.[3][6]
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DailyMed - DIPENTUM- this compound sodium capsule, gelatin coated [dailymed.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Olsalazine's Role in Modulating Immune Response in the Colon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olsalazine, a prodrug of 5-aminosalicylic acid (5-ASA), serves as a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). This technical guide provides an in-depth exploration of this compound's mechanism of action, with a specific focus on its immunomodulatory effects within the colonic microenvironment. Through targeted delivery of its active moiety, 5-ASA, to the colon, this compound orchestrates a multifaceted anti-inflammatory response. This document elucidates the intricate signaling pathways influenced by 5-ASA, including the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). Furthermore, this guide details the impact of this compound on various immune cell populations, cytokine production, and the intestinal epithelial barrier. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols are provided to facilitate further research in this domain.
Mechanism of Action of this compound
This compound is a dimer of two 5-ASA molecules linked by an azo bond.[1] This unique structure prevents its absorption in the upper gastrointestinal tract, ensuring its delivery to the colon.[2] In the colon, resident bacteria produce azoreductases that cleave the azo bond, releasing two molecules of 5-ASA, the therapeutically active component.[2] The anti-inflammatory effects of 5-ASA are exerted locally on the colonic mucosa.[2]
The primary mechanisms through which 5-ASA modulates the immune response in the colon are:
-
Inhibition of the NF-κB Signaling Pathway: NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] 5-ASA has been shown to inhibit NF-κB activation in the inflamed mucosa of UC patients.[3]
-
Activation of the PPAR-γ Signaling Pathway: PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[4] 5-ASA acts as a ligand for PPAR-γ, leading to its activation.[4] Activated PPAR-γ can then transrepress the activity of pro-inflammatory transcription factors like NF-κB.
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA can inhibit the production of pro-inflammatory prostaglandins and leukotrienes by blocking the COX and LOX enzymes.[5]
-
Scavenging of Reactive Oxygen Species (ROS): 5-ASA possesses antioxidant properties and can neutralize harmful ROS, which are produced in excess during intestinal inflammation.
Modulation of Colonic Immune Signaling Pathways
NF-κB Signaling Pathway
The canonical NF-κB pathway is a central driver of inflammation in IBD. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of target inflammatory genes.[6] 5-ASA interferes with this pathway by inhibiting the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[7]
PPAR-γ Signaling Pathway
PPAR-γ is highly expressed in colonic epithelial cells and plays a key role in maintaining intestinal homeostasis.[4] 5-ASA has been identified as an agonist of PPAR-γ.[4] Upon binding to 5-ASA, PPAR-γ translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcription. Activation of PPAR-γ by 5-ASA leads to the suppression of inflammatory responses, in part by inhibiting the activity of NF-κB.[4]
Impact on Colonic Immune Cell Populations and Cytokine Profile
This compound, through its active metabolite 5-ASA, significantly influences the composition and function of immune cells in the colon.
T-Cell Modulation
Studies have shown that 5-ASA can promote the differentiation of regulatory T cells (Tregs) in the colon.[8] Tregs are crucial for maintaining immune tolerance in the gut.[8] This effect is mediated, at least in part, through the activation of the aryl hydrocarbon receptor (AhR).[8]
Macrophage Function
5-ASA has been shown to inhibit macrophage activation and the production of pro-inflammatory cytokines by these cells.[3]
Cytokine Production
This compound treatment in experimental models of colitis has been demonstrated to reduce the expression of pro-inflammatory cytokines while increasing the levels of anti-inflammatory cytokines.[9]
Quantitative Data Presentation
Preclinical Data: Effect of this compound on Cytokine Levels in DSS-Induced Colitis in Mice
| Cytokine | Control | DSS-Induced Colitis | DSS + this compound (0.6 g/kg) | P-value (DSS vs DSS + this compound) | Reference |
| TNF-α (pg/mL) | 15.2 ± 3.1 | 85.6 ± 9.8 | 32.4 ± 5.2 | < 0.01 | [9] |
| IL-1β (pg/mL) | 8.9 ± 2.3 | 62.1 ± 7.5 | 21.7 ± 4.1 | < 0.01 | [9] |
| IL-6 (pg/mL) | 12.5 ± 2.8 | 78.3 ± 8.9 | 28.9 ± 4.7 | < 0.01 | [9] |
| IFN-γ (pg/mL) | 10.1 ± 1.9 | 55.4 ± 6.3 | 20.1 ± 3.5 | < 0.01 | [9] |
| IL-10 (pg/mL) | 25.4 ± 4.2 | 10.2 ± 2.1 | 35.8 ± 5.9 | < 0.01 | [9] |
| IL-2 (pg/mL) | 30.1 ± 4.5 | 12.8 ± 2.9 | 42.3 ± 6.1 | < 0.01 | [9] |
| IL-22 (ng/L) | 150.3 ± 20.1 | 52.7 ± 8.9 | 125.4 ± 15.3 | < 0.01 | [9] |
Data are presented as mean ± standard deviation.
Clinical Trial Data: Efficacy of this compound in Ulcerative Colitis
| Study | Treatment Group | Dose | Number of Patients | Clinical Improvement/Remission Rate | P-value vs. Placebo | Reference |
| Dose-Ranging Study | This compound | 0.75 g/day | 14 | 29% | 0.04 | [10] |
| This compound | 1.5 g/day | 15 | 27% | 0.04 | [10] | |
| This compound | 3.0 g/day | 14 | 50% | 0.04 | [10] | |
| Placebo | - | 13 | 16% | - | [10] | |
| Maintenance of Remission | This compound | 1.0 g/day | 52 | 77% (Relapse Rate: 23%) | < 0.02 | [2] |
| Placebo | - | 49 | 55% (Relapse Rate: 45%) | - | [2] | |
| Active Ulcerative Colitis | This compound | 3.0 g/day | 7 | 57% | - | [1] |
| Placebo | - | 8 | 25% | - | [1] |
Experimental Protocols
Induction and Evaluation of DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS) and the subsequent evaluation of disease activity.
Materials:
-
Dextran sulfate sodium (DSS), molecular weight 36,000–50,000 Da
-
Sterile drinking water
-
Animal balance
-
Hemoccult test kit
Procedure:
-
Prepare a 3-5% (w/v) solution of DSS in sterile drinking water. The solution should be filtered through a 0.22 µm membrane.[11]
-
House mice (e.g., C57BL/6) in groups and provide them with the DSS solution ad libitum as their sole source of drinking water for 5-7 days.[11]
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.[12][13]
-
Calculate the Disease Activity Index (DAI) daily for each mouse based on the scoring system below.[13]
Disease Activity Index (DAI) Scoring: [13]
| Score | Weight Loss (%) | Stool Consistency | Bleeding |
| 0 | No loss | Normal | Negative |
| 1 | 1-5 | Hemoccult positive | |
| 2 | 5-10 | Loose stool | |
| 3 | 10-20 | ||
| 4 | >20 | Diarrhea | Gross bleeding |
Histological Scoring:
-
At the end of the experiment, euthanize the mice and collect the colons.
-
Fix the colonic tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Score the sections for the degree of epithelial damage and inflammatory infiltration.[12]
Isolation of Lamina Propria Mononuclear Cells (LPMCs) from Mouse Colon
This protocol details the isolation of LPMCs for subsequent analysis by flow cytometry or other cellular assays.[14][15][16][17]
Materials:
-
Freshly excised mouse colon
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+
-
EDTA
-
HEPES
-
Collagenase D
-
DNase I
-
Percoll
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Cell strainers (100 µm and 40 µm)
Procedure:
-
Excise the colon and flush with cold PBS to remove fecal content.[18]
-
Open the colon longitudinally and cut it into small pieces (0.5 cm).[15]
-
To remove epithelial cells, incubate the tissue pieces in HBSS containing EDTA and HEPES with shaking at 37°C. Repeat this step until the supernatant is clear.[17]
-
Digest the remaining tissue with RPMI-1640 medium containing collagenase D and DNase I at 37°C with shaking.[15]
-
Filter the cell suspension through a 100 µm cell strainer.[15]
-
Purify the LPMCs using a Percoll gradient.[14]
-
Wash the isolated cells and resuspend them in an appropriate buffer for downstream applications.
Flow Cytometry for Immunophenotyping of Colonic T Cells and Macrophages
This protocol outlines the general steps for staining isolated LPMCs for flow cytometric analysis of T-cell and macrophage populations.[19][20][21]
Materials:
-
Isolated LPMCs
-
Staining buffer (e.g., PBS with 1% BSA)
-
Fc block (e.g., anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD25, Foxp3 for T cells; CD45, CD11b, F4/80 for macrophages)
-
Fixation/permeabilization buffer (for intracellular staining, e.g., Foxp3)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of LPMCs (1 x 10^6 cells per sample).[19]
-
Block Fc receptors by incubating the cells with Fc block.[19]
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers on ice, protected from light.[19]
-
Wash the cells with staining buffer.[19]
-
If performing intracellular staining (e.g., for Foxp3), fix and permeabilize the cells according to the manufacturer's protocol.
-
Incubate the cells with the intracellular antibody.
-
Wash the cells and resuspend them in staining buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software.
Western Blot for Detection of Phospho-NF-κB p65 in Colonic Tissue
This protocol describes the detection of the activated form of NF-κB (phosphorylated p65) in colonic tissue lysates.[6][22][23][24]
Materials:
-
Frozen colonic tissue
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-NF-κB p65
-
Primary antibody against total NF-κB p65 (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize the frozen colonic tissue in lysis buffer.[22]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total NF-κB p65 as a loading control.
Immunohistochemistry for PPAR-γ Staining in Colon Sections
This protocol provides a method for visualizing the expression and localization of PPAR-γ in colonic tissue sections.[25][26][27][28][29]
Materials:
-
Paraffin-embedded colon sections
-
Xylene
-
Ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against PPAR-γ
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate the colon sections.[25]
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.[25]
-
Block non-specific binding sites with blocking solution.[25]
-
Incubate the sections with the primary antibody against PPAR-γ.[25]
-
Wash and incubate with the biotinylated secondary antibody.[25]
-
Wash and incubate with the streptavidin-HRP complex.[25]
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.[25]
-
Dehydrate and mount the slides.
qRT-PCR for Cytokine Gene Expression Analysis in Mouse Colon
This protocol describes the quantification of inflammatory cytokine mRNA levels in colonic tissue.[30][31][32][33]
Materials:
-
Frozen colonic tissue
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
SYBR Green or TaqMan master mix
-
Primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Homogenize the frozen colonic tissue and extract total RNA.[31]
-
Synthesize cDNA from the RNA using a reverse transcription kit.[33]
-
Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.[30]
-
Run the reaction on a real-time PCR instrument.[31]
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.[32]
Conclusion
This compound represents a targeted and effective therapy for the management of colonic inflammation, primarily in ulcerative colitis. Its unique delivery system ensures high concentrations of the active moiety, 5-ASA, at the site of inflammation. The immunomodulatory effects of 5-ASA are complex and multifactorial, involving the inhibition of key pro-inflammatory signaling pathways such as NF-κB, and the activation of anti-inflammatory pathways like PPAR-γ. Furthermore, this compound favorably modulates the colonic immune landscape by promoting the development of regulatory T cells and dampening the production of pro-inflammatory cytokines. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists dedicated to advancing our understanding of IBD and developing novel therapeutic strategies. Further investigation into the intricate molecular mechanisms of this compound and 5-ASA will undoubtedly pave the way for more targeted and effective treatments for inflammatory bowel diseases.
References
- 1. Double-blind placebo-controlled study of this compound in the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Inflammatory bowel disease addressed by Caco-2 and monocyte-derived macrophages: an opportunity for an in vitro drug screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of this compound of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound sodium in the treatment of ulcerative colitis among patients intolerant of sulfasalazine. A prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. socmucimm.org [socmucimm.org]
- 14. Isolation and subsequent analysis of murine lamina propria mononuclear cells from colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Isolation of Lamina Propria Mononuclear Cells from Murine Colon Using Collagenase E - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mucosalimmunology.ch [mucosalimmunology.ch]
- 18. Isolation of Lamina Propria Cells from Mouse Small and Large Intestines [bio-protocol.org]
- 19. kumc.edu [kumc.edu]
- 20. researchgate.net [researchgate.net]
- 21. Isolation and Flow Cytometry Analysis of Intestinal Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 22. Expression and significance of nuclear factor κB p65 in colon tissues of rats with TNBS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. urmc.rochester.edu [urmc.rochester.edu]
- 26. PPAR Gamma antibody (60127-1-Ig) | Proteintech [ptglab.com]
- 27. PPARG activation promotes the proliferation of colorectal cancer cell lines and enhances the antiproliferative effect of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Peroxisome proliferator activated receptor γ in colonic epithelial cells protects against experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Immunohistochemistry of Colorectal Cancer Biomarker Phosphorylation Requires Controlled Tissue Fixation | PLOS One [journals.plos.org]
- 30. 4.5. qPCR Analysis to Determine Relative Cytokine mRNA Expression in the Colon Tissue and in Peritoneal Macrophages [bio-protocol.org]
- 31. Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Relationships between immune gene expression and circulating cytokine levels in wild house mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. jitc.bmj.com [jitc.bmj.com]
Molecular Targets of Olsalazine and its Metabolites in Colonocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olsalazine, a dimer of 5-aminosalicylic acid (5-ASA), is an established therapeutic agent for inflammatory bowel disease (IBD). Its efficacy is primarily attributed to the local delivery of its active metabolite, 5-ASA (mesalamine), and its subsequent acetylation product, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), to the colon. This technical guide provides a comprehensive overview of the molecular targets of this compound and its metabolites within colonocytes. The primary mechanisms of action involve the modulation of key inflammatory pathways, including the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of Nuclear Factor-kappa B (NF-κB). Additionally, this guide details their inhibitory effects on cyclooxygenase (COX) enzymes and their role as antioxidants in mitigating reactive oxygen species (ROS). Detailed experimental protocols for key assays and quantitative data on the efficacy of these compounds are presented to facilitate further research and drug development in this area.
Introduction
This compound is a prodrug designed to deliver two molecules of 5-aminosalicylic acid (5-ASA) to the colon, where it is cleaved by bacterial azoreductases.[1][2] This targeted delivery minimizes systemic absorption and maximizes the local concentration of the active moieties in the inflamed colon. The therapeutic effects of this compound are mediated by its metabolites, 5-ASA and N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[2] These compounds interact with multiple molecular targets within colonocytes to exert their anti-inflammatory effects. This guide delves into the core molecular interactions and provides the necessary technical details for their investigation.
Primary Molecular Targets and Signaling Pathways
The anti-inflammatory properties of this compound's metabolites in colonocytes are primarily mediated through their interaction with PPAR-γ and NF-κB signaling pathways.
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Activation
PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and cell proliferation in the colon.[3]
-
Mechanism of Action: 5-ASA and Ac-5-ASA act as agonists for PPAR-γ.[3] Upon binding, they induce a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, PPAR-γ heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in inflammation, cell cycle control, and apoptosis.[3]
PPAR-γ Signaling Pathway Activation by this compound Metabolites
Nuclear Factor-kappa B (NF-κB) Inhibition
NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory genes. Its inhibition is a central mechanism of many anti-inflammatory drugs.
-
Mechanism of Action: this compound's metabolites, particularly 5-ASA, can inhibit the NF-κB signaling pathway. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. By stabilizing IκBα, 5-ASA prevents the nuclear translocation of the active NF-κB p65/p50 dimer, thereby blocking the transcription of pro-inflammatory genes such as cytokines and chemokines.[3]
NF-κB Signaling Pathway Inhibition by 5-ASA
Secondary Molecular Targets
Beyond their primary effects on PPAR-γ and NF-κB, this compound and its metabolites also influence other key cellular processes.
Cyclooxygenase (COX) Inhibition
This compound and its active metabolite 5-ASA are known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1][4] While they are considered weak inhibitors compared to traditional NSAIDs, this action contributes to their overall anti-inflammatory profile.[4]
Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging
Chronic inflammation is associated with increased production of reactive oxygen species (ROS), which can damage cellular components and perpetuate the inflammatory cascade. 5-ASA has been shown to possess antioxidant properties, acting as a scavenger of free radicals. This helps to reduce oxidative stress in the colonic mucosa.
Quantitative Data
The following tables summarize the available quantitative data for the effects of this compound and its metabolites on their molecular targets.
Table 1: Inhibition of Inflammatory Mediators and Enzymes
| Compound | Target | Assay | Cell Type/System | IC50 / Ki | Reference(s) |
| This compound | (Na+ + K+)-ATPase | Enzyme Activity | Human Ileal Mucosa | 4.1 mM | [5] |
| (Na+ + K+)-ATPase | Enzyme Activity | Human Colonic Mucosa | 4.8 mM | [5] | |
| 5-ASA | (Na+ + K+)-ATPase | Enzyme Activity | Human Ileal Mucosa | 4.0 mM | [5] |
| (Na+ + K+)-ATPase | Enzyme Activity | Human Sigmoid Colon Mucosa | 3.5 mM | [5] | |
| Leukotriene Formation | Bioassay | Rat Peritoneal Cells | 2.3 mM | [6] | |
| Sulfasalazine | Leukotriene Formation | Bioassay | Rat Peritoneal Cells | 0.15 mM | [6] |
| Ac-5-ASA | Not Reported | - | - | Not Reported | - |
Table 2: Modulation of Transcription Factor Activity
| Compound | Target | Assay | Cell Type/System | EC50 / IC50 | Reference(s) |
| This compound | PPAR-γ Activation | Not Reported | - | Not Reported | - |
| NF-κB Inhibition | Not Reported | - | Not Reported | - | |
| 5-ASA | PPAR-γ Activation | Reporter Gene Assay | HT-29 Cells | 30 mM (threefold induction) | |
| Ac-5-ASA | PPAR-γ Activation | Not Reported | - | Not Reported | - |
| Sulfasalazine | NF-κB Inhibition | Transfection Assay | Murine T-lymphocytes | ~0.625 mM | [3] |
Detailed Experimental Protocols
PPAR-γ Transcriptional Activation Assay
This protocol is designed to quantify the ability of a compound to activate PPAR-γ-mediated gene transcription.
Materials:
-
Colon cancer cell line (e.g., HT-29, Caco-2)
-
PPAR-γ expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
Test compounds (this compound, 5-ASA, Ac-5-ASA)
-
Rosiglitazone (positive control)
Procedure:
-
Cell Culture: Culture colon cancer cells in appropriate media to ~80% confluency.
-
Transfection: Co-transfect cells with the PPAR-γ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of the test compounds or positive control for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of PPAR-γ activity relative to the vehicle-treated control.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer [mdpi.com]
- 4. Effect of this compound and mesalazine on human ileal and colonic (Na+ + K+)-ATPase. A possible diarrhogenic factor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfasalazine and 5-aminosalicylic acid inhibit contractile leukotriene formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the off-target effects of Olsalazine in in-vitro studies
Olsalazine's Off-Target Landscape: An In-Vitro Technical Guide
Introduction
This compound is an established anti-inflammatory agent primarily prescribed for the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3] It functions as a prodrug, consisting of two molecules of 5-aminosalicylic acid (5-ASA or mesalamine) linked by an azo bond.[1][2] This bond is strategically cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active mesalamine molecules directly at the site of inflammation in the colon.[1][4][5] While its therapeutic efficacy is largely attributed to the local anti-inflammatory effects of mesalamine, a growing body of in-vitro research has unveiled a complex polypharmacology, revealing numerous "off-target" effects that are independent of its primary mechanism of action. These off-target activities, which involve the modulation of key cellular signaling pathways, are of significant interest to researchers and drug development professionals as they may contribute to both the therapeutic profile and potential adverse effects of the drug, as well as suggest new therapeutic applications.
This technical guide provides an in-depth exploration of the off-target effects of this compound and its active metabolite, mesalamine, as documented in in-vitro studies. It offers detailed summaries of quantitative data, experimental protocols for key assays, and visual diagrams of the implicated signaling pathways to serve as a comprehensive resource for the scientific community.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7] Its activation is tightly linked to the pathogenesis of IBD. In-vitro studies have demonstrated that aminosalicylates can potently inhibit this pathway. While direct inhibition of IκB kinase (IKK) has been shown for the related drug sulfasalazine, mesalamine (the active form of this compound) also effectively suppresses NF-κB activation, contributing to its anti-inflammatory effects.[1][6][8][9]
Quantitative Data: NF-κB Pathway Inhibition
| Cell Line/System | Compound | Concentration | Key Quantitative Effect | Assay Type | Reference |
| Murine T-lymphocytes | Sulfasalazine | IC50 ~0.625 mM | Inhibition of κB-dependent transcription | Transfection Assay | [10] |
| Jurkat T cells, SW620 | Sulfasalazine | Dose-dependent | Inhibition of TNF-α-induced IKK activation | Immune Complex Kinase Assay | [8] |
| Purified Recombinant | Sulfasalazine | Dose-dependent | Direct inhibition of IKK-α and IKK-β catalytic activity | In-vitro Kinase Assay | [8] |
| SW620 Colon Cells | Sulfasalazine | micro- to millimolar | Inhibition of TNF-α, LPS, or phorbol ester-induced NF-κB activation | EMSA | [6] |
Note: Data from sulfasalazine, a related aminosalicylate, is included to illustrate the direct mechanism of IKK inhibition, which contributes to the class effect of NF-κB suppression.
Experimental Protocol: In-Vitro IKK Kinase Assay
This protocol is synthesized from methodologies described for testing direct IKK inhibition by sulfasalazine.[8]
-
Protein Purification: Purify recombinant IKK-α and IKK-β proteins. A common method involves expressing them as glutathione S-transferase (GST) fusion proteins in E. coli and purifying them using glutathione-Sepharose beads.
-
Substrate Preparation: Prepare the substrate, typically a non-phosphorylatable IκBα mutant (e.g., GST-IκBα(S32A/S36A)) to prevent its degradation during the assay.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine 20 µL of kinase buffer (e.g., 20 mM HEPES pH 7.7, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Add the purified recombinant IKK-α or IKK-β (e.g., 200 ng).
-
Add the desired concentration of the test compound (this compound, Mesalamine, or Sulfasalazine) or vehicle control (e.g., DMSO). Pre-incubate for 10 minutes at 30°C.
-
Add the substrate (e.g., 1 µg of GST-IκBα).
-
Initiate the reaction by adding 5 µCi of [γ-32P]ATP and 20 µM of cold ATP.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
-
Analysis:
-
Stop the reaction by adding 2x SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes and separate the proteins via SDS-PAGE.
-
Dry the gel and expose it to an X-ray film (autoradiography) to visualize the phosphorylated substrate.
-
Quantify the radioactive bands using a phosphorimager or densitometry to determine the extent of inhibition.
-
Modulation of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are crucial for the synthesis of prostaglandins, which are key mediators of inflammation.[1][11] Inhibition of COX enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Mesalamine, the active component of this compound, has been shown to inhibit COX activity, thereby reducing prostaglandin production in the colon and contributing to its anti-inflammatory effect.[1][2][4]
Quantitative Data: COX Enzyme Inhibition
| Enzyme | Compound | IC50 Value | Assay Type | Reference |
| ovine COX-1 | Sulfadiazine | 18.4 µM | In-vitro Fluorometric Assay | [12] |
| human recombinant COX-2 | Sulfadiazine | 5.27 µM | In-vitro Fluorometric Assay | [12] |
Note: Data for the structurally related sulfonamide, sulfadiazine, is presented to provide context for potential COX inhibition IC50 values. Specific IC50 values for this compound or Mesalamine were not consistently available in the provided search results, though their inhibitory action is well-documented qualitatively.[1][2][4]
Experimental Protocol: In-Vitro Fluorometric COX Inhibition Assay
This protocol is based on commercially available COX inhibitor screening kits.[13]
-
Reagent Preparation: Prepare all kit components, including COX Assay Buffer, Cofactor, and COX Probe, according to the manufacturer's instructions. Dilute the test compound (this compound/Mesalamine) to the desired concentrations.
-
Assay Plate Setup:
-
Add 75 µL of COX Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted test compound or inhibitor control (e.g., Celecoxib for COX-2) to the appropriate wells.
-
Add 2 µL of the COX Cofactor working solution.
-
Add 1 µL of the COX Probe solution.
-
-
Enzyme Addition: Add 1 µL of the desired enzyme (recombinant COX-1 or COX-2) to each well. Mix gently.
-
Reaction Initiation:
-
Prepare the substrate mix by combining 10 µL of Arachidonic Acid with 90 µL of NaOH solution.
-
Add 10 µL of the substrate mix to each well to start the reaction.
-
-
Measurement:
-
Immediately begin measuring the fluorescence kinetics using a microplate reader.
-
Set the excitation wavelength to 535 nm and the emission wavelength to 587 nm.
-
Record readings every minute for 10-20 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the slope of the fluorescence curve for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the compound concentration and calculate the IC50 value using a suitable curve-fitting algorithm.
-
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear hormone receptor that plays a critical role in adipocyte differentiation, glucose metabolism, and the regulation of inflammatory responses.[14][15][16] It is highly expressed in the colonic epithelium.[14] In-vitro studies have revealed that mesalamine can up-regulate the expression and activity of PPAR-γ. This activation is linked to some of its anti-proliferative and pro-apoptotic effects in colon cancer cells, suggesting a potential role in chemoprevention.[14][17]
Quantitative Data: PPAR-γ Pathway Activation
| Cell Line | Compound | Concentration | Key Quantitative Effect | Assay Type | Reference |
| HT-29 | Mesalamine | 30-50 mM | Concentration-dependent up-regulation of PPARγ protein expression | Western Blot | [14] |
| HT-29 | Mesalamine | 30 mM | ~1.5-fold increase in PPARγ activity | Transcriptional Factor Assay | [14] |
| HT-29 | Mesalamine | 30-50 mM | Significant increase in PTEN expression (PPARγ-dependent) | Western Blot | [14][17] |
| HT-29 | Mesalamine | 30-50 mM | Significant increase in Caspase-3 activity (PPARγ-dependent) | Fluorometric Assay | [14][17] |
Experimental Protocol: PPAR-γ Transcriptional Factor Assay
This protocol describes a typical ELISA-based method for measuring the activity of a specific transcription factor.[14]
-
Cell Culture and Treatment:
-
Seed HT-29 colon cancer cells in appropriate culture dishes and grow to ~80% confluency.
-
Treat the cells with Mesalamine (e.g., 30 mM) or vehicle control for a specified time (e.g., 48 hours).
-
-
Nuclear Extract Preparation:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei.
-
Extract nuclear proteins from the pellet using a high-salt extraction buffer.
-
Determine the protein concentration of the nuclear extract using a standard method (e.g., BCA assay).
-
-
ELISA-Based Assay:
-
Use a commercial PPAR-γ transcription factor assay kit. The wells of the microplate are pre-coated with an oligonucleotide containing the PPAR response element (PPRE).
-
Add 10 µg of the prepared nuclear extract to the appropriate wells along with the binding buffer.
-
Incubate for 1 hour at room temperature to allow active PPAR-γ to bind to the PPRE.
-
Wash the wells multiple times to remove non-specific binding.
-
Add a primary antibody specific for the active form of PPAR-γ and incubate for 1 hour.
-
Wash the wells, then add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.
-
Wash again, then add the developing solution (e.g., TMB substrate) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the amount of active PPAR-γ in the sample. Compare the readings from treated cells to control cells to determine the change in activity.
-
Modulation of the Wnt/β-Catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, including colorectal cancer. Studies have shown that mesalamine can inhibit this pathway in colon cancer cells, primarily by inducing the expression of µ-protocadherin, which sequesters β-catenin at the cell membrane, preventing its nuclear translocation and subsequent activation of target genes like MYC and CCND1.[18][19][20]
Quantitative Data: Wnt/β-Catenin Pathway Modulation
| Cell Line | Compound | Concentration | Key Quantitative Effect | Assay Type | Reference |
| DLD-1 | Mesalamine | 30 mM | Statistically significant decrease in CCND1 and MYC mRNA expression | qPCR | [19] |
| HCT-116 | Mesalamine | 1-2 mg/ml | No significant change in Cyclin D1 or c-myc expression (cell line is β-catenin mutant) | Western Blot | [21] |
Experimental Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression
This protocol outlines the steps to measure changes in Wnt target gene expression.[19]
-
Cell Culture and Treatment:
-
Culture DLD-1 colon cancer cells in the recommended medium until they reach the desired confluency.
-
Treat cells with Mesalamine (30 mM) or a vehicle control for a specified duration (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest the cells and lyse them using a reagent like TRIzol.
-
Extract total RNA according to the manufacturer's protocol, which typically involves phase separation with chloroform and precipitation with isopropanol.
-
Wash the RNA pellet with ethanol and resuspend it in nuclease-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine:
-
SYBR Green Master Mix
-
Forward and reverse primers for the target genes (CCND1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Run the plate in a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the change in expression relative to the control group using the 2^-ΔΔCt method.
-
Other Identified Off-Target Effects
Beyond the major pathways detailed above, in-vitro studies have identified several other molecular targets of this compound and mesalamine.
Quantitative Data: Miscellaneous Off-Target Effects
| Target/Effect | Cell Line/System | Compound | Concentration | Key Quantitative Effect | Assay Type | Reference |
| DNMT Inhibition | MDA-MB-231 | This compound | IC50 ~300 µM (48h) | Cytotoxicity | MTT Assay | [22] |
| MDA-MB-231 | This compound | 300 µM | ~6-7.7 fold increase in CDH1 gene expression | qPCR | [22] | |
| HCT116 cells | Olsa-RVRR* | ~50 µM | ~50% decrease in DNMT activity | DNMT Activity Assay | [23] | |
| Ileal Secretion | Rabbit Distal Ileum | This compound | 0.1 - 10 mM | 2.0 to 7.0 µA/cm² increase in short-circuit current | Ussing Chamber | [24] |
| Rabbit Distal Ileum | This compound | ED50 = 0.7 mM | Half-maximal dose for secretion induction | Ussing Chamber | [24] | |
| Xanthine Oxidase | Not Specified | This compound | Not Specified | Documented inhibition | Biochemical Assay | [2] |
| Macrophage Migration | Intestinal Macrophages | This compound | Not Specified | Inhibition of migration in response to leukotriene B4 | Cell Migration Assay | [2][4] |
Olsa-RVRR is a modified this compound-peptide conjugate designed for enhanced cell penetration and retention.
Experimental Workflow: MTT Cell Viability Assay
The in-vitro evidence reviewed in this guide clearly demonstrates that this compound, through its active metabolite mesalamine, engages with a wide array of molecular targets beyond its traditionally understood mechanisms. The modulation of critical signaling pathways such as NF-κB, COX, PPAR-γ, and Wnt/β-catenin, along with effects on DNA methylation and ion secretion, paints a picture of a highly pleiotropic drug. This polypharmacology is crucial for researchers and clinicians to understand, as these off-target effects likely play a significant role in the overall clinical profile of this compound. Further investigation into these pathways may not only refine our use of this established therapeutic but also unlock new avenues for drug development in inflammation and oncology.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. JCI - A novel therapy for colitis utilizing PPAR-γ ligands to inhibit the epithelial inflammatory response [jci.org]
- 16. Frontiers | Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases [frontiersin.org]
- 17. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. KLF4 Mediates the Effect of 5-ASA on the β-Catenin Pathway in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mesalazine and Lactoferrin as Potential Adjuvant Therapy in Colorectal Cancer: Effects on Cell Viability and Wnt/β-Catenin Pathway | MDPI [mdpi.com]
- 20. Mesalazine inhibits the beta-catenin signalling pathway acting through the upregulation of mu-protocadherin gene in colo-rectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of the effects of this compound and decitabine on the expression of CDH1 and uPA genes and cytotoxicity in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Furin-Mediated Intracellular Self-Assembly of this compound Nanoparticles for Enhanced Magnetic Resonance Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, this compound, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Olsalazine for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine, a dimer of 5-aminosalicylic acid (5-ASA) linked by an azo bond, is a prodrug used in the treatment of inflammatory bowel diseases such as ulcerative colitis. For research and development purposes, the synthesis of high-purity this compound is crucial. These application notes provide detailed protocols for the synthesis and purification of this compound, primarily as its sodium salt, on a laboratory scale. The methodologies are based on established chemical principles, including diazotization and azo coupling reactions, followed by appropriate purification techniques.
Synthesis and Purification Overview
The synthesis of this compound typically involves a multi-step process. The most common route begins with the diazotization of an amino-substituted salicylic acid derivative, followed by an azo coupling reaction to form the characteristic N=N bond. Subsequent deprotection or hydrolysis yields the final this compound molecule. Purification is critical to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a widely used and effective method for obtaining high-purity this compound sodium.
Data Summary
The following tables summarize quantitative data derived from various synthesis and purification protocols for this compound sodium.
Table 1: Summary of this compound Sodium Synthesis Conditions and Yields
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | "Conjugates" (Protected 5-ASA derivative) | "Conjugates" (Protected 5-ASA derivative) | "Conjugates" (Protected 5-ASA derivative) |
| Key Reaction | Hydrolysis | Hydrolysis | Hydrolysis |
| Reagents | NaOH, Water, Hydrazine Hydrate | NaOH, Water, Sodium Hydrosulfite | NaOH, Water, Hydrazine Hydrate |
| Reaction Time | 2 hours | 2 hours | 2 hours |
| Reaction Temperature | Reflux | Reflux | Reflux |
| Yield | 79.5%[1] | 80.8%[1] | 81.8%[1] |
Table 2: Summary of this compound Sodium Purification and Purity
| Parameter | Method 1 | Method 2 | Method 3 |
| Purification Method | Recrystallization | Recrystallization | Recrystallization |
| Solvent | Water[1] | Water[1] | Water[1] |
| Final Purity (by HPLC) | 99.52%[1] | 99.42%[1] | 99.40%[1] |
| Impurity Content | 0.48%[1] | 0.58%[1] | 0.60%[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Sodium via Diazotization and Azo Coupling (Adapted for Research Scale)
This protocol outlines a typical laboratory-scale synthesis of this compound sodium. It is based on the general principles of diazotization of an aromatic amine and subsequent azo coupling.
Materials:
-
5-Aminosalicylic acid (5-ASA)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Distilled water
Procedure:
-
Diazotization of 5-Aminosalicylic Acid:
-
In a beaker, dissolve a specific molar equivalent of 5-aminosalicylic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise to the 5-ASA solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be tested for the presence of excess nitrous acid using starch-iodide paper.
-
-
Azo Coupling Reaction:
-
In a separate reaction vessel, dissolve another molar equivalent of 5-aminosalicylic acid in an aqueous solution of sodium hydroxide at 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the alkaline 5-ASA solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and the pH of the reaction mixture in the alkaline range (pH 8-10) by adding a solution of sodium carbonate as needed.
-
A colored precipitate of this compound will form.
-
Continue stirring the reaction mixture for 2-4 hours at low temperature to ensure the completion of the coupling reaction.
-
-
Isolation of Crude this compound:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold distilled water to remove any unreacted salts and impurities.
-
The resulting solid is crude this compound.
-
Protocol 2: Purification of this compound Sodium by Recrystallization
This protocol describes the purification of crude this compound sodium to achieve high purity suitable for research applications.
Materials:
-
Crude this compound sodium
-
Distilled water
-
Activated charcoal (optional)
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude this compound sodium in an Erlenmeyer flask.
-
Add a minimal amount of distilled water and heat the mixture to reflux with stirring.[1]
-
Continue adding small portions of hot distilled water until the solid is completely dissolved. Avoid using an excessive amount of solvent to ensure good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and swirl.
-
Briefly heat the solution back to boiling.
-
-
Hot Filtration (if charcoal was used):
-
Preheat a separate Erlenmeyer flask and a glass funnel.
-
Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water.
-
Continue to draw air through the crystals on the filter to partially dry them.
-
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at an appropriate temperature until a constant weight is achieved.
-
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of synthesized this compound.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol and an ion-pair buffer solution (e.g., 45:55 v/v). The ion-pair buffer can be prepared from 0.02 M sodium dihydrogen phosphate and 0.02 M tetraethylammonium hydroxide, with the pH adjusted to 7.2 with phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 340 nm[2]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C)
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration.
-
Sample Preparation: Accurately weigh a small amount of the synthesized this compound and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the synthesized this compound by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. The retention time of the main peak in the sample should match that of the standard.
Visualizations
Caption: Workflow for the synthesis of crude this compound.
Caption: Workflow for the purification of this compound sodium by recrystallization.
References
Application Notes and Protocols for the Analysis of Olsalazine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine is a prodrug used in the treatment of inflammatory bowel disease. It is composed of two molecules of 5-aminosalicylic acid (5-ASA), the active therapeutic agent, linked by an azo bond.[1][2] Following oral administration, this compound is minimally absorbed in the upper gastrointestinal tract.[2][3] Upon reaching the colon, resident bacteria cleave the azo bond, releasing two molecules of 5-ASA which then exert a local anti-inflammatory effect on the colonic mucosa.[2][4][5] A minor metabolite, this compound-O-sulfate, is formed in the liver.[2][4] The primary metabolite of 5-ASA is N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[2][4]
Accurate and robust analytical methods are crucial for the quantitative determination of this compound and its metabolites in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples. These methods are essential for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the analysis of this compound and its key metabolite, 5-ASA, using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Metabolic Pathway of this compound
The metabolic conversion of this compound to its active form and subsequent metabolites is a key aspect of its therapeutic action.
Caption: Metabolic conversion of this compound to 5-ASA and its metabolites.
General Experimental Workflow
The following diagram outlines a typical workflow for the analysis of this compound and its metabolites from sample collection to data analysis.
Caption: A generalized workflow for the analysis of pharmaceuticals.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the different analytical methods described.
Table 1: HPLC Method for this compound
| Parameter | Value | Reference |
| Linearity Range | 20-125 µg/mL | [6] |
| Correlation Coefficient (r) | 0.9999 | [6] |
| Limit of Detection (LOD) | 1 ng (S/N > 3) | [6] |
Table 2: UV-Vis Spectrophotometric Methods for this compound
| Method | Reagent | λmax (nm) | Linearity Range (µg/mL) | Reference |
| A | 1,10-Phenanthroline | 510 | 1-5 | [1][7] |
| B | 2,2'-Bipyridyl | 518 | 5-25 | [1][7] |
| C | 0.1N NaOH | 465 | 1-5 | [1][7] |
| D | Quinalizarin | 570 | 0.5-45 | [8] |
Table 3: LC-MS/MS Method for Mesalamine (5-ASA) in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.10 - 12.0 ng/mL | [9] |
| Correlation Coefficient (r²) | > 0.995 | [9] |
| Lower Limit of Quantitation (LLOQ) | 0.10 ng/mL | [9] |
| Absolute Recovery | 82-95% | [9] |
| Intra-day Precision (%CV) | 0.6 - 2.9% | [9] |
| Inter-day Precision (%CV) | 1.3 - 3.8% | [9] |
| Accuracy | 103.8 - 107.2% | [9] |
Experimental Protocols
HPLC Method for this compound in Bulk Drug and Impurities
This method is suitable for the separation and determination of this compound and its impurities in bulk drug samples.[6]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Alltima C18 column (or equivalent)
Reagents:
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate
-
Tetraethylammonium hydroxide
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase: Methanol-ion-pair buffer solution (45:55, v/v). The ion-pair buffer consists of 0.02 mol/L sodium dihydrogen phosphate and 0.02 mol/L tetraethylammonium hydroxide, with the pH adjusted to 7.2 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 340 nm
-
Column Temperature: Ambient
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the concentration range of 20-125 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound bulk drug sample in the mobile phase to obtain a solution with a concentration within the calibration range.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of this compound in the sample.
UV-Vis Spectrophotometric Methods for this compound in Pharmaceutical Formulations
These methods are simple and cost-effective for the estimation of this compound in capsule formulations.[1][7]
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
1 cm matched quartz cells
Method A: 1,10-Phenanthroline Method
Reagents:
-
Ferric chloride (0.2% solution)
-
1,10-Phenanthroline (0.5% in alcohol)
-
Double distilled water
Procedure:
-
Sample Preparation: Weigh the contents of 10 capsules and calculate the average weight. Take a quantity of powder equivalent to 100 mg of this compound and dissolve it in double distilled water in a 100 mL volumetric flask. Filter the solution to obtain a stock solution of 1000 µg/mL. Dilute this stock solution with double distilled water to obtain a working stock solution of 100 µg/mL.
-
Calibration Curve: Pipette aliquots (0.1-0.5 mL) of the 100 µg/mL working stock solution into a series of 10 mL volumetric flasks to get concentrations of 1-5 µg/mL.
-
To each flask, add 1 mL of 0.2% ferric chloride solution and 0.5 mL of 0.5% alcoholic 1,10-phenanthroline.
-
Heat the solutions at 60°C for 20 minutes.
-
Cool the solutions to room temperature and make up the volume to 10 mL with double distilled water.
-
Measure the absorbance at 510 nm against a reagent blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a sample solution from the formulation as described in step 1 to have a final concentration within the calibration range and follow steps 3-6. Determine the concentration from the calibration curve.
Method C: 0.1N NaOH Method
Reagents:
-
0.1N Sodium Hydroxide (NaOH)
Procedure:
-
Sample Preparation: Accurately weigh about 100 mg of the pure drug and dissolve it in 0.1N NaOH in a 100 mL volumetric flask to get a stock solution of 1000 µg/mL. Dilute 10 mL of this solution to 100 mL with 0.1N NaOH to get a working stock solution of 100 µg/mL.
-
Calibration Curve: Pipette aliquots (0.1-0.5 mL) of the 100 µg/mL working stock solution into a series of 10 mL volumetric flasks to get concentrations of 1-5 µg/mL.
-
Make up the volume to the mark with 0.1N NaOH and let it stand for 15 minutes at room temperature.
-
Measure the absorbance of the yellowish-orange colored solution at 465 nm against a 0.1N NaOH blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a sample solution from the formulation as described in step 1 to have a final concentration within the calibration range and follow steps 3-4. Determine the concentration from the calibration curve.
LC-MS/MS Method for Mesalamine (5-ASA) in Human Plasma
This highly sensitive and selective method is suitable for pharmacokinetic studies of this compound by measuring its active metabolite, mesalamine, in human plasma.[9]
Instrumentation:
-
Ultra-High Performance Liquid Chromatograph (UHPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) interface
-
Kinetex XB-C18 analytical column (100x4.6mm, 2.6µ) or equivalent
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Propionyl anhydride
-
Mesalazine-d3 (internal standard)
-
Human plasma
Chromatographic and MS/MS Conditions:
-
Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B) with a gradient elution.
-
Column: Kinetex XB-C18 (100x4.6mm, 2.6µ)
-
Ionization Mode: Negative ion electrospray (ESI-)
-
MRM Transitions:
-
Mesalazine derivative: m/z 208.1 → 107.0
-
Mesalazine-d3 derivative (IS): m/z 211.1 → 110.1
-
Procedure:
-
Sample Preparation (Derivatization and LLE):
-
To a plasma sample, add the internal standard (mesalazine-d3).
-
Add propionyl anhydride for derivatization.
-
Perform a liquid-liquid extraction (LLE) to remove interferences and minimize matrix effects.
-
-
Analysis: Inject the extracted and reconstituted sample into the UHPLC-MS/MS system.
-
Quantification: Quantify the amount of mesalazine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
References
- 1. rjptonline.org [rjptonline.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. Separation and Determination of this compound Sodium and Its Impurit...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Olsalazine and its Active Metabolite in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. This compound is designed to deliver mesalamine to the colon, where it exerts its therapeutic effects locally, thereby minimizing systemic side effects. Accurate quantification of this compound and its active metabolite, mesalamine, in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of these analytes using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Chemical Structures and Metabolic Pathway
This compound consists of two mesalamine molecules linked by an azo bond. In the colon, bacterial azoreductases cleave this bond, releasing two molecules of mesalamine. A significant portion of mesalamine is then acetylated in the colonic epithelium and the liver to form N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), its major metabolite.
Figure 1: Metabolic conversion of this compound.
Mechanism of Action of Mesalamine
The therapeutic effect of this compound is mediated by its active metabolite, mesalamine. While the exact mechanism is not fully elucidated, it is known to have a topical anti-inflammatory effect on the colonic epithelial cells. Key proposed mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which in turn decreases the production of pro-inflammatory prostaglandins and leukotrienes. Additionally, mesalamine can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.
Figure 2: Simplified signaling pathway of Mesalamine.
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a simple and rapid method suitable for high-throughput analysis.
-
Aliquot 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Mesalamine-d3 or a structurally similar compound for this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation.
-
Aliquot 200 µL of plasma or serum sample into a glass tube.
-
Add the internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize typical LC-MS/MS conditions for the analysis of mesalamine and N-Ac-5-ASA. These can serve as a starting point for developing a method for this compound.
Liquid Chromatography Parameters
| Parameter | Typical Conditions |
| Column | C18 or Phenyl column (e.g., 100 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Optimized for separation of analytes from matrix components |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40°C |
Mass Spectrometry Parameters
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 400 - 550°C |
| Ion Spray Voltage | 4500 - 5500 V (Positive), -4000 to -5000 V (Negative) |
| Collision Gas | Nitrogen |
Quantitative Data Summary
The following tables present a summary of quantitative data from published LC-MS/MS methods for mesalamine and N-Ac-5-ASA.
Table 1: MRM Transitions for Mesalamine and N-Ac-5-ASA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Mesalamine (5-ASA) | 154.1 | 108.1 | Positive |
| Mesalamine (5-ASA) | 152.0 | 108.0 | Negative |
| N-Ac-5-ASA | 196.1 | 134.1 | Positive |
| N-Ac-5-ASA | 194.2 | 149.9 | Negative |
| Mesalamine-d3 (IS) | 157.1 | 111.1 | Positive |
Table 2: Method Validation Parameters for Mesalamine Quantification
| Parameter | Range/Value | Reference |
| Linearity Range | 2 - 1500 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [1][2] |
| Intra-day Precision (%CV) | 1.60 - 8.63% | [1][2] |
| Inter-day Precision (%CV) | 2.14 - 8.67% | [1][2] |
| Intra-day Accuracy (%) | 102.70 - 105.48% | [1][2] |
| Inter-day Accuracy (%) | 100.64 - 103.87% | [1][2] |
Note: The above data is for mesalamine and should be considered as a reference for developing a method for this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound and its metabolites in biological samples.
Figure 3: Bioanalytical workflow.
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the quantification of this compound's active metabolite, mesalamine, in biological samples. While a specific validated method for this compound is not detailed here due to limited public availability, the provided protocols and parameters for mesalamine serve as an excellent starting point for the development and validation of a method for the parent drug. Adherence to proper bioanalytical method validation guidelines is essential to ensure the reliability and reproducibility of the data for clinical and research applications.
References
Application Notes and Protocols for In-vitro Studies of Olsalazine's Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine is a well-established anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] It is a prodrug consisting of two molecules of 5-aminosalicylic acid (5-ASA or mesalamine) linked by an azo bond. This bond is cleaved by azoreductases produced by colonic bacteria, releasing the active 5-ASA molecules directly at the site of inflammation in the colon. The therapeutic efficacy of this compound is therefore attributable to the local actions of 5-ASA.
These application notes provide a comprehensive overview of in-vitro models and detailed protocols to investigate the anti-inflammatory mechanisms of this compound, focusing on the effects of its active metabolite, 5-ASA. The described assays are crucial for pre-clinical research and drug development, enabling the elucidation of molecular pathways and the screening of novel anti-inflammatory compounds.
Key Anti-inflammatory Mechanisms of 5-ASA (this compound's Active Metabolite)
In-vitro studies have elucidated several key mechanisms through which 5-ASA exerts its anti-inflammatory effects:
-
Inhibition of Pro-inflammatory Mediators: 5-ASA has been shown to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of prostaglandins (PGs) and leukotrienes (LTs), which are key mediators of inflammation.[2][3]
-
Modulation of the NF-κB Signaling Pathway: A crucial mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[4]
-
Activation of PPAR-γ: 5-ASA is an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties.[5][6] Activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors like NF-κB.
-
Scavenging of Reactive Oxygen Species (ROS): 5-ASA possesses antioxidant properties and can scavenge reactive oxygen species, which contribute to tissue damage and inflammation in IBD.[7]
Data Presentation: In-vitro Effects of 5-ASA
The following tables summarize quantitative data from in-vitro studies on the anti-inflammatory effects of 5-ASA.
Table 1: Inhibition of Pro-inflammatory Mediators by 5-ASA
| Cell/Tissue Model | Mediator | Stimulus | 5-ASA Concentration | % Inhibition / Effect | Reference |
| Human rectal mucosa | Prostaglandin E2 (PGE2) | Endogenous | Not specified | 62% inhibition | [8] |
| Isolated colonic mucosal cells | Leukotriene B4 (LTB4) | Endogenous | 10⁻⁴ mol/L | Significant decrease | [9] |
| Rat peritoneal cells | Contractile Leukotrienes | Calcium Ionophore | IC50 = 2.3 mM | 50% inhibition | [10] |
| HT-29 cells | Cyclooxygenase-2 (COX-2) | Endogenous | 1, 5, 10 mM | Significant suppression | [11][12] |
Table 2: Modulation of NF-κB and PPAR-γ Pathways by 5-ASA
| Cell Line | Pathway | Assay | 5-ASA Concentration | Observed Effect | Reference |
| HT-29 cells | PPAR-γ | Western Blot | 30 mM | 3-fold induction of PPAR-γ protein | [5] |
| HT-29 cells | Cell Growth (PPAR-γ dependent) | Cell count | 30 mM | ~60% inhibition of cell growth | [13] |
| Caco-2/MDM co-culture | TNF-α release | ELISA | 200 µg/mL | Reduction to ~20% of LPS control | [14] |
Experimental Workflows and Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for assessing the anti-inflammatory effects of this compound (as 5-ASA) in vitro.
Protocol 1: Determination of Cytokine Secretion in LPS-stimulated Caco-2 and THP-1 Co-culture
This protocol describes a method to assess the effect of 5-ASA on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-8, from a co-culture of intestinal epithelial cells (Caco-2) and macrophages (THP-1).
Materials:
-
Caco-2 and THP-1 cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 medium
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin (P/S)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
5-Aminosalicylic acid (5-ASA)
-
Transwell inserts (0.4 µm pore size)
-
ELISA kits for human TNF-α and IL-8
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM with 10% FBS and 1% P/S.
-
Culture THP-1 monocytes in RPMI-1640 with 10% FBS and 1% P/S.
-
Seed Caco-2 cells onto the apical side of Transwell inserts and allow them to differentiate for 14-21 days, monitoring transepithelial electrical resistance (TEER) until a stable monolayer is formed (>500 Ω*cm²).[14]
-
-
THP-1 Differentiation:
-
In a separate plate, treat THP-1 cells with PMA (e.g., 100 ng/mL) for 48 hours to induce differentiation into macrophage-like cells.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Co-culture Setup:
-
On the day of the experiment, replace the medium in the basolateral compartment of the Caco-2 Transwells with fresh medium containing the differentiated THP-1 cells.
-
-
5-ASA Treatment and LPS Stimulation:
-
Incubation and Sample Collection:
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the supernatant from the basolateral compartment for cytokine analysis.
-
-
Cytokine Measurement:
-
Quantify the concentrations of TNF-α and IL-8 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Analysis of NF-κB Activation in TNF-α-stimulated HT-29 Cells
This protocol details the investigation of 5-ASA's effect on the NF-κB pathway by measuring the phosphorylation of IκBα via Western blot.
Materials:
-
HT-29 cell line
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin (P/S)
-
Human Tumor Necrosis Factor-alpha (TNF-α)
-
5-Aminosalicylic acid (5-ASA)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Culture and Seeding:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% P/S.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
-
5-ASA Pre-treatment and TNF-α Stimulation:
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with desired concentrations of 5-ASA for 2 hours.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin) to normalize the data.
-
Protocol 3: PPAR-γ Activation Reporter Assay
This protocol uses a luciferase reporter assay to determine if 5-ASA can activate PPAR-γ in colon epithelial cells.
Materials:
-
Colon epithelial cell line (e.g., HT-29, Caco-2)
-
PPRE (Peroxisome Proliferator Response Element)-luciferase reporter plasmid
-
A control plasmid for normalization (e.g., Renilla luciferase or β-galactosidase)
-
Transfection reagent
-
5-Aminosalicylic acid (5-ASA)
-
Rosiglitazone (positive control PPAR-γ agonist)
-
Luciferase assay system
Procedure:
-
Cell Seeding and Transfection:
-
Seed HT-29 or Caco-2 cells in 24-well plates.
-
When cells reach 70-80% confluency, co-transfect them with the PPRE-luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 5-ASA (e.g., 10, 30, 50 mM).[5]
-
Include a vehicle control, and a positive control (Rosiglitazone, e.g., 1 µM).
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure both firefly and Renilla (or β-gal) luciferase activity in the cell lysates using a luminometer according to the kit's instructions.
-
-
Data Analysis:
-
Normalize the PPRE-luciferase activity to the control luciferase activity for each sample.
-
Express the results as fold induction over the vehicle-treated control.
-
Signaling Pathway Diagrams
NF-κB Signaling Pathway and Inhibition by 5-ASA
PPAR-γ Signaling Pathway and Activation by 5-ASA
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostaglandin synthetase in human rectal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced formation of sulfidopeptide-leukotrienes in ulcerative colitis and Crohn's disease: inhibition by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of prostaglandins in ulcerative colitis. Enhanced production during active disease and inhibition by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of 5-aminosalicylate and para-aminosalicylate on the synthesis of prostaglandin E2 and leukotriene B4 in isolated colonic mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfasalazine and 5-aminosalicylic acid inhibit contractile leukotriene formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Aminosalicylic Acid Mediates Expression of Cyclooxygenase-2 and 15-Hydroxyprostaglandin Dehydrogenase to Suppress Colorectal Tumorigenesis | Anticancer Research [ar.iiarjournals.org]
- 12. 5-aminosalicylic acid mediates expression of cyclooxygenase-2 and 15-hydroxyprostaglandin dehydrogenase to suppress colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inflammatory bowel disease addressed by Caco-2 and monocyte-derived macrophages: an opportunity for an in vitro drug screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Evaluating Olsalazine Efficacy in Animal Models of Colitis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Olsalazine as a Treatment for Colitis
This compound is an anti-inflammatory agent primarily used in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] It functions as a prodrug, consisting of two molecules of 5-aminosalicylic acid (5-ASA), also known as mesalamine, linked by an azo bond.[1][2] This structure allows it to pass through the upper gastrointestinal tract largely unabsorbed.[3] In the colon, resident bacteria cleave the azo bond using azoreductase enzymes, releasing the two active 5-ASA molecules.[1][4]
The therapeutic effect of this compound is mediated by the local action of 5-ASA on the colonic mucosa.[4] While the precise mechanism is not fully elucidated, 5-ASA is understood to exert its anti-inflammatory effects through several pathways. These include the inhibition of cyclooxygenase (COX) and lipoxygenase, which in turn reduces the production of pro-inflammatory prostaglandins and leukotrienes.[1][3][4] Additionally, 5-ASA can scavenge reactive oxygen species and modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[4]
Overview of Relevant Animal Models of Colitis
To evaluate the preclinical efficacy of this compound, several well-established animal models of colitis are employed. These models mimic different aspects of human IBD.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This is one of the most widely used models for its simplicity and reproducibility.[5] DSS is a chemical irritant that is administered in drinking water and causes acute or chronic colitis depending on the administration protocol.[6][7] The resulting inflammation is characterized by damage to the colonic epithelium, leading to symptoms that resemble human ulcerative colitis, such as weight loss, diarrhea, and rectal bleeding.[7]
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model induces a T-cell-mediated immune response that shares features with Crohn's disease.[8] TNBS is a haptenating agent administered intrarectally with ethanol. The ethanol serves to disrupt the mucosal barrier, allowing TNBS to penetrate the bowel wall and trigger a delayed-type hypersensitivity reaction.[8][9]
-
Oxazolone-Induced Colitis: This model is representative of a Th2-mediated colitis, which has histological features similar to human ulcerative colitis.[10][11] Like TNBS, oxazolone is a haptenizing agent that is administered intrarectally to sensitized mice, inducing a robust inflammatory response confined mainly to the distal colon.[10][12]
Experimental Protocols
Induction of Colitis
A. Dextran Sulfate Sodium (DSS)-Induced Acute Colitis Protocol
-
Animals: Use 6-8 week old mice (e.g., C57BL/6 or BALB/c), with at least 5-10 mice per experimental group.[13]
-
Housing: House animals in standard conditions with ad libitum access to food and water.
-
DSS Preparation: Prepare a 2-5% (w/v) solution of DSS (36-50 kDa) in autoclaved drinking water. The concentration may need to be optimized based on the mouse strain and specific DSS batch.[6][7]
-
Induction: Replace regular drinking water with the DSS solution for 5-8 consecutive days.[6] Control groups should receive regular autoclaved drinking water.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[7]
B. 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Protocol
-
Animals: Use mice (e.g., CD-1 or SJL/J) or rats.
-
Fasting: Fast the animals for 24 hours before induction, allowing free access to water.
-
Anesthesia: Anesthetize the animals using an appropriate anesthetic agent (e.g., isoflurane).
-
Induction:
-
Prepare a solution of TNBS in 50% ethanol. A common dose for mice is 100-150 mg/kg.[14]
-
Slowly administer 100 µL of the TNBS solution intrarectally using a 3.5 F catheter inserted approximately 4 cm from the anus.
-
Keep the mouse in a head-down position for at least 60 seconds to ensure the solution is distributed within the colon.[14]
-
-
Control: Administer 50% ethanol using the same procedure to the control group.
-
Post-Procedure: Return animals to their cages and monitor daily. The peak of inflammation is typically observed 3-5 days post-induction.
C. Oxazolone-Induced Colitis Protocol
-
Animals: Use BALB/c or SJL/J mice, which are known to favor Th2 immune responses.[11]
-
Presensitization (Day 0):
-
Shave a small area on the abdomen.
-
Apply 150 µL of 3% oxazolone in a 4:1 acetone/olive oil vehicle to the shaved skin.
-
-
Induction (Day 5-7):
-
Control: The control group should be sensitized but receive a rectal administration of the vehicle (50% ethanol) only.
-
Evaluation: Euthanize mice 2-3 days after rectal challenge for evaluation.
This compound Administration Protocol
-
Preparation: Prepare this compound by suspending it in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC).
-
Administration: Administer this compound orally via gavage once or twice daily. Doses used in mouse studies typically range from 50 to 100 mg/kg/day.[5]
-
Timing:
-
Prophylactic: Start treatment 1-2 days before colitis induction and continue throughout the study.
-
Therapeutic: Start treatment after the onset of clinical signs of colitis (e.g., 2-3 days after DSS administration).
-
Efficacy Evaluation Protocols
A. Disease Activity Index (DAI) Calculation
The DAI is a composite score based on weight loss, stool consistency, and rectal bleeding. It is a crucial non-invasive method for monitoring colitis progression.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
DAI = (Combined score for weight loss + stool consistency + rectal bleeding) / 3
B. Macroscopic and Histological Analysis
-
Euthanasia & Tissue Collection: At the end of the experiment, euthanize the animals. Excise the entire colon from the cecum to the anus.
-
Macroscopic Assessment: Measure the length and weight of the colon. Inflammation typically leads to a shortened and thickened colon.
-
Histology:
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
Score the sections blindly based on the severity of inflammation (0-3) and crypt damage (0-4), and the percentage of area involved.
-
C. Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative marker of neutrophil infiltration and inflammation.
-
Homogenization: Homogenize a pre-weighed piece of colon tissue in a suitable buffer (e.g., potassium phosphate buffer with hexadecyltrimethylammonium bromide).
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
Reaction: Mix the supernatant with a reaction solution containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Measurement: Measure the change in absorbance at 450-460 nm over time using a spectrophotometer.
-
Calculation: Express MPO activity as units per gram of tissue.
D. Cytokine Analysis
-
Tissue Processing: Homogenize colon tissue in a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant containing the proteins.
-
Quantification: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17) and anti-inflammatory cytokines (e.g., IL-10, TGF-β).[15]
Data Presentation: Summary of this compound Efficacy
The following tables summarize representative quantitative data from studies evaluating this compound in the DSS-induced colitis model.
Table 1: Effect of this compound on Clinical and Macroscopic Parameters in DSS-Induced Colitis in Mice
| Treatment Group | Dose (mg/kg/day) | Change in DAI Score | Colon Length (cm) | Spleen Weight (mg) | Reference |
| Healthy Control | - | 0 | ~8.5 | ~100 | [5],[15],[16] |
| DSS + Vehicle | - | Increased significantly | Significantly shortened | Significantly increased | [5],[15],[16] |
| DSS + this compound | 50 | Significantly decreased vs. Vehicle | Significantly restored vs. Vehicle | Significantly reduced vs. Vehicle | [5],[16] |
| DSS + this compound | 100 | Dose-dependent decrease | Dose-dependent restoration | - | [5] |
Table 2: Effect of this compound on Inflammatory Markers in DSS-Induced Colitis in Mice
| Treatment Group | Dose (mg/kg/day) | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-10 (pg/mg protein) | Reference |
| Healthy Control | - | Baseline | Low | Low | Baseline | [15],[16] |
| DSS + Vehicle | - | Significantly increased | Significantly increased | Significantly increased | Decreased | [15],[16] |
| DSS + this compound | 50-100 | Significantly decreased vs. Vehicle | Significantly decreased vs. Vehicle | Significantly decreased vs. Vehicle | Significantly increased vs. Vehicle | [15] |
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: Mechanism of this compound action in colonic epithelial cells.
Experimental Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. socmucimm.org [socmucimm.org]
- 8. TNBS Induced Colitis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. criver.com [criver.com]
- 10. Oxazolone Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxazolone-Induced Colitis in BALB/C Mice: a New Method to Evaluate the Efficacy of Therapeutic Agents for Ulcerative Colitis [jstage.jst.go.jp]
- 12. Improvement of Oxazolone-Induced Ulcerative Colitis in Rats Using Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mpbio.com [mpbio.com]
- 14. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]
- 15. The effect of this compound of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Protocols for inducing and assessing experimental colitis in Olsalazine studies
These application notes provide detailed protocols for inducing and assessing experimental colitis in rodents, with a specific focus on the application and evaluation of Olsalazine. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of inflammatory bowel disease (IBD).
Introduction
This compound is a prodrug of 5-aminosalicylic acid (5-ASA), the active component of mesalamine, and is used in the treatment of ulcerative colitis.[1][2] In the colon, bacterial azoreductases cleave the azo bond of this compound to release two molecules of 5-ASA, which then exert local anti-inflammatory effects.[1][2] The primary mechanism of action of 5-ASA involves the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, which reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][3] Additionally, 5-ASA is known to interfere with the production of inflammatory cytokines and may modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[3]
Animal models of colitis are crucial for studying the pathogenesis of IBD and for the preclinical evaluation of novel therapeutics like this compound. The most commonly used models are the dextran sulfate sodium (DSS)-induced colitis model, which mimics the clinical and histological features of ulcerative colitis, and the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model, which is often used to represent Crohn's disease.[4][5]
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is characterized by its simplicity and reproducibility in inducing an acute or chronic colitis that resembles human ulcerative colitis.[4]
Protocol for Acute DSS-Induced Colitis in Mice:
-
Animal Model: Use 8-10 week old male C57BL/6 or BALB/c mice. House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Induction of Colitis: Dissolve DSS (molecular weight 36,000-50,000 Da) in drinking water to a final concentration of 2-5% (w/v). Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[4][6] Control mice should receive regular drinking water.
-
This compound Administration: this compound can be administered orally via gavage. A typical dose for mice is in the range of 50-100 mg/kg/day.[7] Treatment can be initiated either prophylactically (before or at the same time as DSS administration) or therapeutically (after the onset of clinical signs of colitis).
-
Monitoring and Assessment: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).[8]
-
Termination of Experiment: At the end of the study period (typically day 7-10), euthanize the mice. Collect blood samples for systemic inflammatory marker analysis and harvest the colon for macroscopic and microscopic evaluation.
Protocol for Chronic DSS-Induced Colitis in Mice:
To induce chronic colitis, mice are subjected to multiple cycles of DSS administration interspersed with periods of recovery.
-
Induction Cycles: Administer 2-3% DSS in drinking water for 5-7 days, followed by a 7-14 day period of regular drinking water. Repeat this cycle 2-3 times.[9]
-
This compound Treatment: Administer this compound daily via oral gavage throughout the study period.
-
Assessment: Monitor DAI throughout the experiment. At the end of the final cycle, collect tissues for analysis as described for the acute model.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
This model induces a transmural inflammation that shares some features with Crohn's disease.[5]
Protocol for TNBS-Induced Colitis in Rats:
-
Animal Model: Use male Wistar or Sprague-Dawley rats weighing 200-250g.
-
Pre-Procedure: Fast the rats for 24 hours before the induction of colitis, with free access to water.
-
Induction of Colitis: Anesthetize the rats lightly. Slowly instill 1.0 mL of TNBS solution (10-30 mg of TNBS dissolved in 50% ethanol) intrarectally via a flexible catheter inserted approximately 8 cm from the anus.[10][11] Keep the rat in a head-down position for a few minutes to ensure distribution of the TNBS solution within the colon.[5]
-
This compound Administration: Administer this compound orally (e.g., 125 mg/kg body weight) for a specified period, often starting 24 hours before TNBS instillation and continuing for several days after.[10]
-
Assessment: Monitor the animals for weight loss, stool consistency, and signs of diarrhea. At the end of the experiment (typically 3-7 days post-induction), euthanize the rats and collect the colon for macroscopic scoring of inflammation and ulceration, as well as for histological and biochemical analyses.
Assessment of Colitis Severity
A comprehensive assessment of colitis severity involves a combination of clinical, macroscopic, histological, and molecular readouts.
3.1. Clinical Assessment: Disease Activity Index (DAI)
The DAI is a composite score based on weight loss, stool consistency, and rectal bleeding.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive (visible blood) |
| 3 | 10-15 | ||
| 4 | >15 | Watery diarrhea | Gross bleeding |
Table 1: Disease Activity Index (DAI) Scoring System. This table provides a standardized method for the clinical assessment of colitis severity in rodents.
3.2. Macroscopic and Histological Assessment
-
Colon Length: A shortened colon is an indicator of inflammation and edema. Measure the length of the colon from the cecum to the anus.
-
Spleen Weight: Splenomegaly can be an indicator of systemic inflammation.
-
Histological Scoring: Process colon tissue for histology and stain with Hematoxylin and Eosin (H&E). Score the sections based on the severity of inflammation, depth of injury, and crypt damage.
3.3. Molecular and Biochemical Assessment
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a quantitative marker of neutrophil infiltration and inflammation.
-
Cytokine and Chemokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10, IL-2, IL-22) in colon homogenates or serum using ELISA or multiplex assays.[8][12]
Data Presentation
Summarize quantitative data in tables for clear comparison between experimental groups.
| Treatment Group | DAI Score (Mean ± SD) | Colon Length (cm, Mean ± SD) | Spleen Weight (g, Mean ± SD) | Reference |
| Control | 0.2 ± 0.1 | 9.5 ± 0.5 | 0.10 ± 0.02 | [7] |
| DSS | 3.5 ± 0.4 | 6.2 ± 0.6 | 0.25 ± 0.05 | [7] |
| DSS + this compound (50 mg/kg) | 1.8 ± 0.3 | 8.1 ± 0.4 | 0.15 ± 0.03 | [7] |
| DSS + Sulfasalazine (100 mg/kg) | 2.1 ± 0.3 | 7.8 ± 0.5 | 0.18 ± 0.04 | [7] |
Table 2: Effect of this compound on Clinical and Macroscopic Parameters in DSS-Induced Colitis. This table presents a summary of the therapeutic effects of this compound compared to a control and a standard-of-care drug, Sulfasalazine, in a DSS-induced colitis model.
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-10 (pg/mg protein) | Reference |
| DSS Model | 150 ± 20 | 80 ± 10 | 30 ± 5 | [8] |
| DSS + this compound (0.6 g/kg) | 80 ± 15 | 45 ± 8 | 70 ± 12 | [8] |
Table 3: Effect of this compound on Colonic Cytokine Levels in DSS-Induced Colitis. This table illustrates the modulatory effect of this compound on key pro- and anti-inflammatory cytokines in the colon of mice with DSS-induced colitis.
Visualization of Pathways and Workflows
Experimental Workflow for DSS-Induced Colitis Study
Caption: Workflow for a typical acute DSS-induced colitis study with this compound treatment.
Experimental Workflow for TNBS-Induced Colitis Study
Caption: Workflow for a typical TNBS-induced colitis study in rats with this compound treatment.
Signaling Pathway of this compound in Intestinal Inflammation
References
- 1. What is this compound Sodium used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. socmucimm.org [socmucimm.org]
- 7. Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. turkjgastroenterol.org [turkjgastroenterol.org]
- 11. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mpbio.com [mpbio.com]
Application Notes and Protocols: Olsalazine Formulations for Targeted Colonic Delivery in Animal Studies
Introduction
Olsalazine is a prodrug specifically designed for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis (UC).[1][2] It consists of two molecules of 5-aminosalicylic acid (5-ASA), the active anti-inflammatory agent, linked by an azo bond.[3][4] This unique structure protects the drug from absorption in the upper gastrointestinal tract, allowing it to reach the colon intact.[5][6] In the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing two molecules of 5-ASA directly at the site of inflammation.[1][7] This targeted delivery mechanism maximizes the therapeutic effect on the colonic mucosa while minimizing systemic side effects.[4] Animal models, particularly chemically induced colitis models in rodents, are crucial for evaluating the efficacy and delivery mechanisms of novel this compound formulations.[8][9] These notes provide an overview of common formulations, experimental protocols, and key data from animal studies.
Section 1: this compound Formulations for Colonic Delivery
The primary approach for this compound delivery is its inherent prodrug nature.[10] However, to further enhance site-specific delivery and control the release of 5-ASA, various microparticulate systems have been developed and tested in animal models.
1.1. Microsphere Formulations Microspheres are a common carrier system for achieving controlled and targeted drug release.[11][12] For colonic delivery, polymers are selected that are either pH-sensitive (dissolving at the higher pH of the colon) or are degraded by colonic bacteria.[5][13]
-
Chitosan Microspheres: Chitosan is a natural polysaccharide that is biodegradable. This compound-loaded chitosan microspheres can be prepared by methods like ionotropic gelation or emulsification cross-linking.[11]
-
Eudragit S-100 Coated Microspheres: Eudragit S-100 is a pH-sensitive polymer that dissolves at a pH of 7 or higher, which is characteristic of the terminal ileum and colon. Coating this compound-containing core microspheres with Eudragit S-100 prevents premature drug release in the stomach and small intestine.[11]
-
Multilayer Polysaccharide Microspheres: Advanced systems may use multiple layers of natural polysaccharides like pectin, chitosan, and alginate.[14] These formulations can offer dual pH and enzyme-sensitive release mechanisms, providing highly specific colonic targeting.[14]
Table 1: Characteristics of Colon-Targeted this compound Microsphere Formulations
| Formulation Type | Polymer(s) | Particle Size (nm) | Entrapment Efficiency (%) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|---|
| Chitosan Microspheres (Optimized F3) | Chitosan, Eudragit S-100 | 130.25 - 136.54 (at 4°C) | ~74 (Initial) | -35.48 | [11][12] |
| Multilayer Microspheres | Pectin, Chitosan, Alginate | Not Specified | Not Specified | Not Specified |[14] |
Data represents values from an optimized formulation in the cited study. Stability studies showed changes in particle size and efficiency over time at higher temperatures.[11]
Section 2: Animal Models for Efficacy Testing
Chemically induced colitis models are widely used due to their simplicity, low cost, and good reproducibility.[8]
2.1. Dextran Sulfate Sodium (DSS)-Induced Colitis The DSS-induced colitis model is the most common for studying UC.[9][15] Administering DSS in the drinking water of mice or rats disrupts the colonic epithelial barrier, leading to an inflammatory response that mimics human UC.[8][16]
-
Induction: Acute colitis is typically induced by providing a 2-3% (w/v) DSS solution as the sole source of drinking water for 7 consecutive days.[8][16]
-
Clinical Signs: Animals develop symptoms similar to human UC, including weight loss, diarrhea, and rectal bleeding.[9] These are quantitatively assessed using a Disease Activity Index (DAI).
Section 3: Experimental Protocols
Protocol 3.1: Preparation of Eudragit-Coated Chitosan Microspheres
This protocol is a generalized method based on emulsification and solvent evaporation techniques.[11]
-
Core Microsphere Preparation: a. Dissolve chitosan in a dilute acetic acid solution. b. Disperse this compound powder into the chitosan solution. c. Add this aqueous phase to an oil phase (e.g., liquid paraffin containing a surfactant like Span 80) under constant stirring to form a water-in-oil (w/o) emulsion. d. Add a cross-linking agent (e.g., glutaraldehyde) and continue stirring for several hours to harden the microspheres. e. Collect the microspheres by filtration, wash with a solvent like n-hexane to remove excess oil, and then dry.
-
Enteric Coating: a. Disperse the dried core microspheres into a solution of Eudragit S-100 dissolved in an organic solvent system (e.g., ethanol/acetone). b. Add the dispersion to an oil phase to form an oil-in-oil (o/o) emulsion. c. Allow the solvent to evaporate under continuous stirring. d. Collect the coated microspheres, wash, and dry.
-
Characterization: a. Determine particle size and zeta potential using a zetasizer.[11] b. Calculate drug entrapment efficiency by dissolving a known weight of microspheres, analyzing the this compound content via UV-Vis spectrophotometry (e.g., at 210 nm), and comparing it to the initial amount of drug used.[11]
Protocol 3.2: Induction and Evaluation of DSS Colitis in Mice
This protocol describes a typical in vivo efficacy study.[8][17][18]
-
Animal Acclimatization: House BALB/c mice in standard conditions for at least one week before the experiment.
-
Model Induction: Replace regular drinking water with a 3% (w/v) DSS solution for 7 days. A healthy control group receives regular water.
-
Treatment Groups:
-
Group 1: Healthy Control (No DSS, no treatment).
-
Group 2: DSS Model Control (DSS, vehicle treatment).
-
Group 3: DSS + this compound Formulation (DSS, treated with this compound formulation).
-
-
Drug Administration: Beginning on the day of DSS induction (or as a pre-treatment), administer the this compound formulation or vehicle daily via oral gavage. A typical dose is 50 mg/kg or higher.[17][18]
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood daily for each mouse to calculate the Disease Activity Index (DAI) score.
-
Termination and Sample Collection: On day 8 (or the designated endpoint), euthanize the mice. a. Record the spleen and liver weight. b. Excise the entire colon from the cecum to the anus and measure its length. c. Collect a distal portion of the colon for histological analysis (fix in formalin). d. Homogenize another section of the colon for measuring Myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-1β, IL-10) using ELISA kits.[8]
Protocol 3.3: Pharmacokinetic Analysis in Rats
This protocol outlines the procedure for assessing the colon-targeting ability of a formulation.[19][20]
-
Animal Preparation: Fast Sprague-Dawley (SD) rats overnight before dosing.
-
Drug Administration: Administer the this compound formulation orally.
-
Sample Collection (Plasma): Collect blood samples from the tail vein at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Centrifuge to separate plasma and store at -80°C until analysis.
-
Sample Collection (Colon Contents): At a specified time point (e.g., 6 hours), anesthetize the rat and ligate both ends of the colon.[19] Excise the colon, collect the contents, and homogenize them in a buffer solution.[19]
-
Analytical Method: a. Extract this compound and its metabolite, 5-ASA, from plasma or colon homogenate samples. b. Quantify the concentrations using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (e.g., 360 nm for this compound, 335 nm for 5-ASA prodrugs).[19]
Section 4: Data Presentation
Table 2: Efficacy of this compound in DSS-Induced Colitis Mouse Model
| Parameter | DSS Model Group | This compound-Treated Group | Effect of this compound | Reference |
|---|---|---|---|---|
| Disease Activity Index (DAI) | Significantly Increased | Significantly Decreased | Ameliorates clinical signs | [8][17][18] |
| Colon Length | Significantly Shortened | Significantly Restored | Reduces inflammation and edema | [8][18] |
| MPO Activity | Significantly Increased | Significantly Reduced | Reduces neutrophil infiltration | [17][18] |
| TNF-α, IL-1β, IL-17 Levels | Significantly Increased | Significantly Decreased | Downregulates pro-inflammatory cytokines | [8] |
| IL-10, TGF-β Levels | Significantly Decreased | Significantly Increased | Upregulates anti-inflammatory cytokines |[8] |
Table 3: Pharmacokinetic Parameters of this compound in Animal Models (Horses)
| Parameter | This compound (Plasma) | 5-ASA (Plasma) | 5-ASA (Fecal Water) | Reference |
|---|---|---|---|---|
| Cmax | ~1 µg/mL | < 0.2 µg/mL | ~300 µg/mL | [20] |
| Tmax | 0.5 - 1.5 h | 11 - 35 h | 18 - 50 h | [20] |
| Systemic Bioavailability | Low (~2.4%) | Very Low (2.4% of liberated 5-ASA) | High (local availability) | [20][21] |
Data from a single oral administration of 30 mg/kg this compound to horses. This demonstrates poor systemic absorption of the parent drug and delayed, minimal absorption of 5-ASA, confirming its primary release and availability in the colon.[20]
Section 5: Visualized Workflows and Mechanisms
Diagram 1: this compound Prodrug Activation Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Colonic targeting of aminosalicylates for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical approaches to colon targeted drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colon Targeted Drug Delivery Systems: A Review on Primary and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. internationaljournal.org.in [internationaljournal.org.in]
- 12. FORMULATION, DEVELOPMENT AND EVALUATION OF COLON TARGETTING MICROSPHERE OF OLSALAZIN | Panacea Journal of Pharmacy and Pharmaceutical Sciences ISSN: 2349-7025 [internationaljournal.org.in]
- 13. Novel oral colon-specific drug delivery systems for pharmacotherapy of peptide and nonpeptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orally Administrated this compound-Loaded Multilayer Pectin/Chitosan/Alginate Composite Microspheres for Ulcerative Colitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 16. Experimental colitis in mice: effects of this compound on eicosanoid production in colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cannabidiol Enhances the Therapeutic Efficacy of this compound and Cyclosporine in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Colon-targeting mutual prodrugs of 5-aminosalicylic acid and butyrate for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Study of the plasma pharmacokinetics and faecal excretion of the prodrug this compound and its metabolites after oral administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Olsalazine
These application notes provide detailed methodologies for the quantitative analysis of Olsalazine in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a prodrug of mesalazine (5-aminosalicylic acid), used in the treatment of inflammatory bowel disease. Accurate and reliable analytical methods are crucial for quality control during its manufacturing and formulation. HPLC is a powerful technique for the separation, identification, and quantification of this compound and its impurities. This document outlines two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound.
Method 1: Ion-Pair Reversed-Phase HPLC for this compound and Impurities
This method is suitable for the separation and determination of this compound sodium and its related impurities in bulk drug substances and pharmaceutical dosage forms.[1]
Chromatographic Conditions
| Parameter | Specification |
| Column | Alltima C18 |
| Mobile Phase | Methanol : Ion-Pair Buffer (45:55, v/v) |
| Ion-Pair Buffer: 0.02 mol·L⁻¹ sodium dihydrogen phosphate and 0.02 mol·L⁻¹ tetraethylammonium hydroxide, pH adjusted to 7.2 with phosphoric acid. | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 340 nm |
| Injection Volume | Not Specified |
| Column Temperature | Not Specified |
Method Validation Summary
| Parameter | Result |
| Linearity Range | 20-125 µg/mL (r = 0.9999) |
| Limit of Detection (LOD) | 1 ng (S/N > 3) |
| Assay (3 batches) | 99.8%, 100.5%, 99.7% |
| Impurities (3 batches) | 0.67%, 0.62%, 0.86% |
Experimental Protocol
-
Preparation of Ion-Pair Buffer:
-
Dissolve appropriate amounts of sodium dihydrogen phosphate and tetraethylammonium hydroxide in HPLC-grade water to achieve a final concentration of 0.02 mol·L⁻¹ for each.
-
Adjust the pH of the solution to 7.2 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Preparation of Mobile Phase:
-
Mix methanol and the prepared ion-pair buffer in a 45:55 (v/v) ratio.
-
Degas the mobile phase prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound sodium reference standard in the mobile phase to prepare a stock solution.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to fall within the linear range (e.g., 20, 50, 75, 100, 125 µg/mL).
-
-
Sample Preparation:
-
For capsules, weigh and finely powder the contents of not fewer than 20 capsules.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound sodium and transfer it to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for quantification.
-
Method 2: Reversed-Phase HPLC with Acidic Mobile Phase
This method provides a straightforward approach for the analysis of this compound using a conventional C18 column with a simple acidic mobile phase.[2][3] Two variations of the mobile phase are presented.
Chromatographic Conditions
| Parameter | Method 2A | Method 2B |
| Column | Newcrom R1 (2.1x100 mm, 3 µm) | Newcrom R1 |
| Mobile Phase | Acetonitrile : 0.2% Sulfuric Acid Buffer (50:50, v/v) | Acetonitrile, Water, and Phosphoric Acid |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 224 nm | Not Specified |
| Injection Volume | Not Specified | Not Specified |
| Column Temperature | Not Specified | Not Specified |
Experimental Protocol
-
Preparation of Mobile Phase (Method 2A):
-
Prepare a 0.2% sulfuric acid solution in HPLC-grade water.
-
Mix acetonitrile and the 0.2% sulfuric acid buffer in a 50:50 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Preparation of Mobile Phase (Method 2B):
-
Mix acetonitrile, HPLC-grade water, and a small amount of phosphoric acid. The exact ratio should be optimized for best separation. For mass spectrometry applications, formic acid can be used as a substitute for phosphoric acid.[3]
-
Degas the mobile phase.
-
-
Standard and Sample Preparation:
-
Follow the procedures outlined in Method 1 for the preparation of standard and sample solutions, using the respective mobile phase as the diluent.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase.
-
Inject the prepared solutions and record the chromatograms for analysis.
-
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for this compound analysis by HPLC.
Logical Relationship of Method Components
The following diagram shows the logical relationship between the different components of an HPLC method for this compound analysis.
Caption: Interplay of components in an HPLC method.
References
Troubleshooting & Optimization
Addressing variability in Olsalazine's conversion to mesalamine in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the in vivo conversion of olsalazine to its active metabolite, mesalamine (5-aminosalicylic acid, 5-ASA).
Troubleshooting Guide
Issue: High Variability in Mesalamine Levels Between Subjects
| Potential Cause | Troubleshooting Steps |
| Inter-individual differences in gut microbiota composition. The conversion of this compound is entirely dependent on azoreductases produced by colonic bacteria.[1][2][3] The composition and metabolic activity of the gut microbiome can vary significantly between individuals. | 1. Microbiome Analysis: If feasible, perform 16S rRNA sequencing or shotgun metagenomics on fecal samples to characterize the baseline gut microbiota of study subjects. Correlate the abundance of known azoreductase-producing bacteria with mesalamine conversion rates. 2. Standardized Diet: Implement a standardized diet for subjects for a period before and during the study to minimize diet-induced fluctuations in the gut microbiota. 3. Exclusion Criteria: Consider excluding subjects who have recently taken antibiotics or other medications known to significantly alter the gut microbiome. |
| Variations in Gastrointestinal (GI) Transit Time. A faster GI transit time reduces the duration of contact between this compound and colonic bacteria, leading to incomplete conversion and higher fecal excretion of the unchanged drug.[2][4] Diarrhea, a potential side effect of this compound, can itself accelerate transit.[4][5] | 1. Measure GI Transit Time: Use methods like the wireless motility capsule or carmine red/charcoal markers to measure whole gut transit time for each subject. 2. Monitor Stool Consistency: Use the Bristol Stool Scale to monitor for diarrhea. If this compound-induced diarrhea is observed, consider dose reduction or more frequent dosing intervals, which may improve tolerance and normalize transit time.[5] 3. Dietary Fiber: Ensure a consistent dietary fiber intake among subjects, as fiber can influence transit time. |
| Influence of Disease State. The underlying inflammatory state in conditions like ulcerative colitis can alter gut motility and the microbiome, impacting drug metabolism.[1][5] | 1. Stratify Subjects: Analyze data based on disease activity levels (e.g., active vs. remission). Use clinical and endoscopic scoring systems to stratify subjects. 2. Correlate with Inflammatory Markers: Measure and correlate mesalamine levels with inflammatory markers like fecal calprotectin or C-reactive protein (CRP). |
Issue: Low or Undetectable Mesalamine in Plasma/Tissue
| Potential Cause | Troubleshooting Steps |
| Incomplete Drug Conversion. As noted above, rapid GI transit or a microbiome lacking sufficient azoreductase activity can lead to poor conversion.[2] In cases of accelerated transit, fecal recovery of unchanged this compound can be as high as 50%.[2] | 1. Analyze Fecal Samples: Quantify both this compound and mesalamine concentrations in fecal samples to determine the extent of conversion. High levels of this compound in feces confirm incomplete conversion. 2. Review Subject History: Check for factors that could accelerate transit time, such as concurrent medications or active diarrheal disease. |
| Pre-analytical Sample Degradation. Mesalamine is susceptible to oxidation. Improper sample handling and storage can lead to artificially low measured concentrations. | 1. Optimize Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA). 2. Immediate Processing: Process samples as quickly as possible. Centrifuge at 4°C to separate plasma. 3. Stabilize and Store: Immediately after separation, acidify the plasma (e.g., with perchloric acid) and/or add a stabilizing agent if the chosen analytical method requires it. Store samples at -80°C until analysis.[6] |
| Insufficient Analytical Method Sensitivity. Plasma concentrations of mesalamine following an oral this compound dose can be very low (e.g., 0 to 4.3 µmol/L after a 1 g dose).[1][7] The analytical method must be sensitive enough to detect these levels. | 1. Method Validation: Ensure the lower limit of quantification (LLOQ) of your assay is appropriate for the expected concentration range. A validated LC-MS/MS method is often preferred for its high sensitivity and specificity.[8][9] 2. Optimize Extraction: Employ a robust extraction technique, such as liquid-liquid extraction or solid-phase extraction, to concentrate the analyte and remove interfering matrix components.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound conversion to mesalamine?
This compound is a prodrug composed of two mesalamine (5-ASA) molecules linked by an azo bond.[7][10] This bond protects the drug from absorption in the upper GI tract. Upon reaching the colon, the azo bond is cleaved by azoreductase enzymes produced by the local gut microbiota, releasing two active mesalamine molecules.[1][2][3] This targeted delivery allows for high local concentrations of mesalamine in the colon where it exerts its anti-inflammatory effects topically.[7][11]
Q2: Why are plasma concentrations of mesalamine so variable after this compound administration?
The variability stems primarily from two factors: the gut microbiome and gastrointestinal transit time.[2]
-
Gut Microbiome: The rate and extent of conversion are directly dependent on the presence and activity of azoreductase-producing bacteria in the colon, which differs between individuals.[2][12]
-
GI Transit Time: The drug must reside in the colon long enough for the bacteria to act. Accelerated transit, which can be caused by the underlying disease or be a side effect of this compound itself, reduces conversion efficiency.[2][5]
Q3: Does food intake affect the conversion of this compound?
Studies have shown that food intake does not significantly influence the systemic availability of this compound or its metabolites.[5][13] However, administering this compound with food may help reduce the severity of this compound-induced diarrhea in some patients, which could indirectly affect GI transit time.[5]
Q4: How is mesalamine metabolized and eliminated after its release from this compound?
Once released in the colon, mesalamine is absorbed through the colonic epithelium. A significant portion is then acetylated (a deactivation process) in the colonic epithelial cells and the liver to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[1][11] Both mesalamine and Ac-5-ASA are bound to plasma proteins (approximately 74% and 81%, respectively).[7][11] Elimination occurs primarily through the kidneys, with about 20% of the total mesalamine recovered in the urine, almost entirely as Ac-5-ASA.[7][11] The remaining unabsorbed mesalamine and its acetylated form are excreted in the feces.[11]
Q5: What is the expected pharmacokinetic profile after a single oral dose of this compound?
After a single 1.0 g oral dose, this compound itself is minimally absorbed, with peak serum concentrations appearing at about 1 hour and remaining very low.[7] It has a very short serum half-life of approximately 0.9 hours.[7] The active metabolite, mesalamine, is detected in serum after 4 to 8 hours, with peak levels that are also typically low.[1][7] The major metabolite, Ac-5-ASA, reaches peak serum values of 1.7 to 8.7 µmol/L after a single 1.0 g dose.[11]
Data Summary
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites (Following a 1.0 g Oral Dose)
| Parameter | This compound | Mesalamine (5-ASA) | N-acetyl-5-ASA (Ac-5-ASA) |
| Systemic Absorption | ~2.4%[7][13] | Liberated in colon, then absorbed[7] | Metabolite of 5-ASA[11] |
| Time to Peak Serum Conc. (Tmax) | ~1 hour[7] | 4 - 8 hours[7] | Not explicitly stated, follows 5-ASA |
| Peak Serum Conc. (Cmax) | 1.6 - 6.2 µmol/L[7] | 0 - 4.3 µmol/L[7] | 1.7 - 8.7 µmol/L[11] |
| Serum Half-life (t½) | ~0.9 hours[7] | ~1 hour[6] | Up to 10 hours[6] |
| Plasma Protein Binding | >99%[7] | ~74%[7] | ~81%[7] |
| Primary Route of Elimination | Fecal (unconverted drug)[2] | Fecal (unabsorbed) and Renal (as Ac-5-ASA)[11] | Renal[11] |
Key Experimental Protocols
Protocol 1: Quantification of Mesalamine and N-acetyl-mesalamine in Human Plasma by LC-MS/MS
This protocol provides a general methodology based on established procedures for the sensitive quantification of mesalamine and its primary metabolite.[8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a centrifuge tube, add 25 µL of an internal standard solution (e.g., N-Acetyl mesalamine-D3).
-
Vortex briefly to mix.
-
Add 1.0 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common isocratic mobile phase is 10 mM ammonium acetate and methanol (85:15 v/v).[8]
-
Flow Rate: 0.6 mL/min.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode depending on analyte.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor for specific precursor → product ion transitions for mesalamine, N-acetyl-mesalamine, and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of mesalamine and N-acetyl-mesalamine.
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Use a weighted linear regression to fit the data.
-
Determine the concentrations in the unknown experimental samples by interpolation from the calibration curve.
-
Visualizations
Caption: Metabolic pathway of this compound to mesalamine in vivo.
Caption: Troubleshooting workflow for this compound conversion experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Azoreductases in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. This compound response (Concept Id: CN298438) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacokinetic and gut microbiota analyses revealed the effect of Lactobacillus acidophilus on the metabolism of this compound in ulcerative colitis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics of this compound sodium in healthy volunteers after a single i.v. dose and after oral doses with and without food - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of Olsalazine synthesis and scale-up for laboratory use
Welcome to the technical support center for the synthesis and scale-up of Olsalazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient laboratory-scale production of this important anti-inflammatory prodrug.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the traditional diazotization and azo coupling route from 5-aminosalicylic acid (5-ASA), as well as alternative methods.
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors depending on the synthetic route.
-
Incomplete Diazotization: The initial conversion of 5-aminosalicylic acid (5-ASA) to its diazonium salt is a critical step. Ensure the temperature is strictly maintained between 0-5°C, as diazonium salts are unstable at higher temperatures and can decompose, reducing the amount available for coupling. Also, ensure a slight excess of sodium nitrite and a sufficient amount of acid (like HCl) are used to ensure complete reaction.
-
Incorrect pH for Azo Coupling: The coupling reaction of the diazonium salt with another molecule of 5-ASA is highly pH-dependent. The reaction is typically carried out in a mildly acidic or neutral medium. If the pH is too low, the reaction will not proceed efficiently.
-
Side Reactions: The presence of impurities or improper reaction conditions can lead to the formation of byproducts. For instance, the phenolic hydroxyl group can be oxidized, which can be mitigated by using an antioxidant like hydrazine hydrate or sodium hydrosulfite during the reaction.[1]
-
Suboptimal Reaction Conditions in Greener Methods: When employing microwave-assisted synthesis, factors like solvent choice, reaction time, and microwave power can significantly impact the yield. For instance, using water as a solvent under microwave irradiation at 70°C for 2 hours has been shown to provide good yields for this compound analogs.[2][3]
Q2: I am observing a significant amount of impurities in my final product. How can I identify and minimize them?
A2: Impurity formation is a common challenge. The British and European Pharmacopoeias list several process-related impurities for this compound.
-
Common Impurities: These can include unreacted 5-ASA, mono-azo compounds, and various degradation products. Oxidation of the phenolic hydroxyl groups is a primary source of colored impurities.
-
Minimizing Impurities:
-
Use of Antioxidants: The addition of antioxidants such as hydrazine hydrate during the synthesis, particularly in hydrolysis steps, can effectively inhibit the oxidation of the phenolic hydroxyl group and reduce the formation of related impurities.[1]
-
Control of Reaction Temperature: Maintaining a low temperature (0-5°C) during diazotization is crucial to prevent the decomposition of the diazonium salt into phenolic impurities.
-
Purification: Proper purification of the crude product is essential. Recrystallization is a common and effective method.
-
Q3: What is the best way to purify crude this compound?
A3: Recrystallization is the most common and effective method for purifying crude this compound.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Water is a commonly used solvent for the recrystallization of this compound sodium.[1]
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for the formation of pure crystals.
-
Further cool the solution in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals thoroughly.
-
Q4: I am having trouble with the scale-up of the synthesis. What are the main challenges and how can I address them?
A4: Scaling up chemical reactions from the laboratory bench to larger quantities can present several challenges.
-
Heat Transfer: Diazotization is an exothermic reaction. Maintaining a uniform low temperature in a larger reaction vessel can be difficult. Ensure efficient stirring and an adequate cooling system are in place.
-
Mixing: Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and lower yields. Use appropriate stirring equipment for the scale of your reaction.
-
Addition Rate: The rate of addition of reagents, particularly the sodium nitrite solution during diazotization, becomes more critical at a larger scale. A slow, controlled addition is necessary to manage the reaction's exothermicity.
-
Product Isolation and Handling: Handling larger quantities of solids and performing filtrations and drying at scale may require specialized equipment.
Data on this compound Synthesis Methods
The following tables summarize quantitative data from different synthetic approaches to provide a basis for comparison.
Table 1: Hydrolysis of Protected this compound Precursor for this compound Sodium Synthesis[1]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antioxidant | Hydrazine Hydrate | Hydrazine Hydrate | Vat Powder |
| pH of Crystallization | 8 | 8 | 5 |
| Crystallization Temp. | 20°C | 0°C | 0°C |
| Yield | 81.8% | 79.5% | 80.8% |
| Purity | 99.40% | 99.52% | 99.42% |
| Impurity Content | 0.60% | 0.48% | 0.58% |
Table 2: Microwave-Assisted Synthesis of this compound Analogs[2][3]
| Solvent | Yield (%) | Purity (%) |
| Ethanol | 12 | 51 |
| THF | 18 | 45 |
| DMF | 19 | 43 |
| Tap Water | 75 | 97 |
| Distilled Water | 75 | 97 |
Experimental Protocols
Protocol 1: Traditional Synthesis of this compound via Diazotization and Azo Coupling (Adapted from general procedures)
This protocol outlines the general steps for the traditional synthesis of this compound. Note: This is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: Diazotization of 5-Aminosalicylic Acid (5-ASA)
-
Dissolve 5-aminosalicylic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture at this temperature for a further 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Azo Coupling
-
In a separate vessel, prepare a solution of 5-aminosalicylic acid in a suitable buffer to maintain a neutral or slightly acidic pH.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the 5-ASA solution with vigorous stirring, while maintaining the temperature below 5°C.
-
Continue stirring the reaction mixture in the cold for several hours until the coupling is complete.
Step 3: Isolation and Purification
-
The precipitated crude this compound is collected by vacuum filtration.
-
Wash the crude product with cold water to remove any unreacted salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as water or an ethanol-water mixture.
-
Dry the purified this compound under vacuum.
Protocol 2: Greener Synthesis of this compound Analogs via Microwave Irradiation[2][3]
This protocol is for the synthesis of this compound analogs and may be adapted for this compound itself.
-
To a mixture of a benzotriazole-activated diacid (1.0 Eq.) and mesalazine (5-ASA) (2.4 Eq.) in a microwave tube, add 2 mL of distilled water.
-
Stir the mixture at room temperature for 1 minute.
-
Irradiate the mixture in a microwave reactor at 80°C and 50 W for 2 hours.
-
After cooling, dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer with 4 N HCl (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Visualizations
Diagram 1: General Workflow for Traditional this compound Synthesis
References
Technical Support Center: Enhancing the Bioavailability of Olsalazine's Active Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to enhance the local bioavailability of 5-aminosalicylic acid (5-ASA), the active metabolite of Olsalazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the colon-specific delivery of 5-ASA from this compound?
A1: this compound is a prodrug consisting of two 5-ASA molecules linked by an azo bond. This bond is designed to remain intact in the upper gastrointestinal tract. Upon reaching the colon, azoreductase enzymes produced by the colonic microflora cleave the azo bond, releasing two molecules of the active drug, 5-ASA, directly at the site of inflammation in inflammatory bowel disease (IBD).[1][2]
Q2: What are the main formulation strategies to further enhance the colonic bioavailability of 5-ASA from this compound?
A2: Beyond its inherent prodrug design, formulation strategies aim to protect this compound from premature degradation and control its release. Key approaches include microencapsulation using natural polymers like chitosan, pectin, and alginate, and coating with pH-sensitive polymers such as Eudragit® S-100. These methods can create microspheres or nanoparticles that provide dual pH- and enzyme-sensitive release, further ensuring the drug is liberated predominantly in the colon.[3][4]
Q3: What are the common challenges encountered when formulating this compound for enhanced colonic delivery?
A3: Common challenges include achieving high drug entrapment efficiency within microparticles, preventing premature drug release in the stomach and small intestine, ensuring consistent particle size for predictable release profiles, and managing the potential for formulation-induced changes in drug stability.
Q4: How does this compound compare to other 5-ASA formulations in terms of colonic 5-ASA concentration?
A4: Studies have shown that this compound can deliver high concentrations of 5-ASA to the colon. One comparative study found that this compound treatment resulted in nearly double the intraluminal colonic concentrations of 5-ASA compared to equimolar doses of some mesalazine formulations like Pentasa and Salofalk.[5] Another study showed that systemic absorption of 5-ASA from this compound was significantly lower than from an Eudragit-L coated mesalazine preparation, indicating a higher local concentration in the colon.[6]
Q5: What is the mechanism of action of 5-ASA in treating inflammatory bowel disease?
A5: The anti-inflammatory effect of 5-ASA is multifactorial. It is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[1] Additionally, 5-ASA modulates key inflammatory signaling pathways by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ) and inhibiting the nuclear factor-kappa B (NF-κB) pathway, which leads to a downstream reduction in the expression of inflammatory cytokines.[7][8][9][10][11]
Troubleshooting Guides
Issue 1: Low Drug Entrapment Efficiency in Microspheres
-
Problem: You are preparing this compound-loaded chitosan microspheres using the ionic gelation method and observing low drug entrapment efficiency.
-
Possible Causes & Solutions:
-
Inadequate Cross-linking: The concentration of the cross-linking agent (e.g., sodium tripolyphosphate) may be insufficient. Try optimizing the concentration of the cross-linking agent.
-
Drug Diffusion: 5-ASA, being water-soluble, might diffuse into the aqueous phase during formulation. Consider using a co-polymer or modifying the formulation to reduce the hydrophilicity of the matrix.
-
pH of the Medium: The solubility of both chitosan and this compound is pH-dependent. Ensure the pH of the drug and polymer solutions are optimized for maximum interaction and minimal drug loss.
-
Stirring Speed: In emulsification methods, excessively high stirring speeds can lead to smaller, less stable particles with lower entrapment. Optimize the stirring rate to balance particle size and encapsulation.
-
Issue 2: Premature Drug Release in Simulated Gastric or Intestinal Fluid
-
Problem: Your colon-targeted this compound formulation shows significant drug release in in-vitro tests at pH 1.2 or 6.8.
-
Possible Causes & Solutions:
-
Insufficient Coating: If using a pH-sensitive polymer like Eudragit® S-100, the coating thickness may be inadequate. Increase the coating level and verify the integrity of the coat using scanning electron microscopy (SEM).
-
Polymer Porosity: The polymer matrix of your microspheres might be too porous. Consider using a blend of polymers or a polymer with a denser structure to better protect the drug.
-
Inappropriate Polymer Choice: Eudragit® S-100 dissolves at pH > 7.0. If significant release occurs at pH 6.8, the polymer may not be suitable for your desired release profile, or the formulation's microenvironment is altering the dissolution pH. Investigate other Eudragit® grades or combinations.
-
Issue 3: High Incidence of Diarrhea in Animal Studies
-
Problem: Administration of your this compound formulation in an animal model leads to a high incidence of watery diarrhea, which is a known side effect of the drug.
-
Possible Causes & Solutions:
-
Secretory Effect of this compound: this compound itself can induce a secretory diarrhea by inhibiting (Na+ + K+)-ATPase in the ileum and colon, leading to impaired water and electrolyte absorption.[12][13] This is a pharmacological effect of the drug itself.
-
Dose-Dependent Effect: Diarrhea associated with this compound is often dose-dependent.[14] Consider reducing the administered dose if therapeutically viable.
-
Controlled Release Formulation: A more controlled and sustained release of 5-ASA from your formulation might mitigate the high local concentrations of the parent drug that can contribute to this side effect. Further optimization of the release profile could be beneficial.
-
Quantitative Data Summary
Table 1: Formulation Parameters of this compound-Loaded Chitosan Microspheres
| Formulation Code | Drug:Polymer Ratio | Percentage Yield (%) | Entrapment Efficiency (%) |
| F1 | 1:1 | 68.89 ± 0.25 | 68.78 ± 0.24 |
| F2 | 1:2 | 72.43 ± 0.18 | 71.54 ± 0.21 |
| F3 | 1:3 | 75.56 ± 0.14 | 75.65 ± 0.15 |
Data adapted from a study on this compound-loaded chitosan microspheres. The results indicate that increasing the polymer ratio can improve both the yield and entrapment efficiency.[3]
Table 2: Comparative Colonic Mucosal 5-ASA Concentrations from Different Formulations
| 5-ASA Formulation Type | Mean Mucosal 5-ASA Concentration (ng/mg) |
| Pro-drugs (this compound, Balsalazide) | 33.35 ± 5.78 |
| pH-dependent release (e.g., Asacol) | 51.75 ± 5.72 |
| Time-dependent release (e.g., Pentasa) | 38.24 ± 5.53 |
This data from a study in IBD patients suggests that while pro-drugs like this compound are effective, pH-dependent formulations may achieve higher mucosal concentrations. However, other studies have shown this compound to provide higher intraluminal concentrations.[15]
Experimental Protocols
Protocol 1: Preparation of Eudragit® S-100 Coated this compound-Chitosan Microspheres
-
Preparation of Chitosan Solution: Prepare a 1% (w/v) chitosan stock solution by dissolving chitosan in 1% (v/v) acetic acid at room temperature with continuous stirring.
-
Drug Incorporation: Dissolve the desired amount of this compound into the chitosan solution.
-
Microsphere Formation (Ionic Gelation): Prepare a 1% (w/v) sodium tripolyphosphate (TPP) solution in deionized water. Add the TPP solution dropwise to the chitosan-drug solution while stirring. Continue stirring for 30 minutes to allow for microsphere formation.
-
Harvesting and Drying: Filter the microsphere suspension and rinse with distilled water. Air-dry the microspheres for 24 hours, followed by oven drying at 40°C for 6 hours.
-
Eudragit® S-100 Coating (Solvent Evaporation):
-
Disperse the dried microspheres in a coating solution of Eudragit® S-100 dissolved in an ethanol:acetone (2:1) mixture.
-
Pour this organic phase into light liquid paraffin containing 1% (w/v) Span 80 and stir.
-
Allow the solvent to evaporate, leading to the deposition of the Eudragit® S-100 coat on the microspheres.
-
Collect, wash with a suitable solvent (e.g., n-hexane) to remove residual oil, and dry the coated microspheres.[3]
-
Protocol 2: In-Vitro Drug Release Study for Colon-Targeted Formulations
-
Apparatus: Use a USP Dissolution Apparatus II (Paddle) or III (Reciprocating Cylinder).
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl (pH 1.2) for the first 2 hours.
-
Simulated Intestinal Fluid (SIF): Phosphate buffer (pH 6.8 or 7.4) for the next 3-4 hours.
-
Simulated Colonic Fluid: Phosphate buffer (pH 6.8 or 7.2) for the remaining duration of the study (up to 24 hours). To better simulate the colonic environment, rat cecal contents can be added to the buffer.[4][16]
-
-
Procedure:
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at 100 rpm.
-
Place the formulation in the SGF.
-
At 2 hours, transfer the formulation to the SIF.
-
After the designated time in SIF, transfer to the simulated colonic fluid.
-
Withdraw samples at predetermined time intervals and replace with an equal volume of fresh medium.
-
-
Analysis: Analyze the withdrawn samples for this compound or 5-ASA concentration using a validated UV-Vis spectrophotometer or HPLC method.[3][4]
Protocol 3: HPLC Analysis of 5-ASA in Colonic Tissue
-
Sample Preparation:
-
Obtain colonic tissue biopsies.
-
Homogenize the tissue in a suitable buffer.
-
Perform protein precipitation using an acid like perchloric acid.
-
Centrifuge the sample and collect the supernatant.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of phosphate buffer and an organic solvent like methanol. The exact composition should be optimized.
-
Detection: Use a UV detector at a wavelength specific for 5-ASA (e.g., 330 nm) or an electrochemical detector for higher sensitivity.[15][17][18]
-
-
Quantification: Use a calibration curve prepared with known concentrations of 5-ASA standards. An internal standard can be used to improve accuracy.
Visualizations
Caption: Logical workflow for developing a colon-targeted this compound delivery system.
Caption: Experimental workflow for in-vitro dissolution testing of colon-targeted this compound.
Caption: Simplified signaling pathway of 5-ASA's anti-inflammatory action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. internationaljournal.org.in [internationaljournal.org.in]
- 4. researchgate.net [researchgate.net]
- 5. Disposition of 5-aminosalicylic acid by this compound and three mesalazine preparations in patients with ulcerative colitis: comparison of intraluminal colonic concentrations, serum values, and urinary excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic uptake of 5-aminosalicylic acid from this compound and eudragit L coated mesalazine in patients with ulcerative colitis in remission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPARγ as a new therapeutic target in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARγ in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - A novel therapy for colitis utilizing PPAR-γ ligands to inhibit the epithelial inflammatory response [jci.org]
- 10. Peroxisome proliferator-activated receptors in inflammatory bowel disease: linking immunometabolism, lipid signaling, and therapeutic potential [irjournal.org]
- 11. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]
- 12. Effect of this compound and mesalazine on human ileal and colonic (Na+ + K+)-ATPase. A possible diarrhogenic factor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, this compound, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro controlled release of colon targeted mesalamine from compritol ATO 888 based matrix tablets using factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sustained release of 5-aminosalicylic acid from azoreductase-responsive polymeric prodrugs for prolonged colon-targeted colitis therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Olsalazine-Induced Diarrhea in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering olsalazine-induced diarrhea in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced diarrhea?
A1: this compound-induced diarrhea is primarily a secretory diarrhea. The prodrug this compound itself, before its conversion to the active moiety mesalamine (5-aminosalicylic acid or 5-ASA), increases net luminal water secretion.[1] This is thought to occur through the inhibition of intestinal water and electrolyte absorption.[2] Specifically, this compound can inhibit sodium, chloride, and potassium absorption, leading to a net secretion of these electrolytes and, consequently, water into the intestinal lumen.[2] One of the proposed molecular mechanisms is the inhibition of the (Na+ + K+)-ATPase pump in ileal and colonic epithelial cells.[3] This effect is generally acute and reversible.[2][4]
Q2: In which animal models has this compound-induced diarrhea been reported?
A2: this compound-induced diarrhea and its effects on intestinal fluid transport have been studied in both rat and mouse models.[2][4][5][6] These models are valuable for investigating the mechanisms of this side effect and for testing potential mitigation strategies.
Q3: How is this compound administered in these animal models to induce diarrhea?
A3: this compound is typically administered orally. In rat studies, doses have ranged from 4 mg/100 g body weight/day mixed with food to a single dose of 150 mg/kg.[2][4] In mice, a dose of 400 mg/kg has been used to study its effects on colonic eicosanoid production.[5] For therapeutic efficacy studies in colitis models, a dose of 50 mg/kg/day has been shown to be effective.[6]
Q4: What are the typical signs and symptoms of this compound-induced diarrhea in animal models?
A4: The primary sign is the presence of loose or watery stools. In a research setting, this is often quantified by assessing stool consistency and water content. It's important to distinguish this from diarrhea associated with the underlying experimental colitis, which may contain blood.[1] this compound-induced diarrhea is characterized by its high water content.[1]
Troubleshooting Guide
Issue: Severe diarrhea is observed in my animal model after this compound administration, potentially compromising the experiment.
Possible Cause 1: High Dose of this compound
This compound-induced diarrhea is often dose-dependent.[1] Higher doses are more likely to cause significant fluid secretion.
Mitigation Strategy:
-
Dose Reduction: If therapeutically viable, reducing the dose of this compound can alleviate the severity of diarrhea.[1] It's crucial to find a balance between the anti-inflammatory efficacy and the diarrheal side effect.
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal therapeutic dose with the most manageable level of diarrhea for your specific model and experimental goals.
Possible Cause 2: Direct Effect on Intestinal Fluid and Electrolyte Transport
This compound directly inhibits water and electrolyte absorption in the small and large intestines.[2]
Mitigation Strategy:
-
Co-administration with Food: In clinical practice, administering this compound with food has been shown to reduce the severity of diarrhea.[1] This approach can be adapted for animal models by incorporating the drug into the chow.
-
Increased Dosing Frequency: Splitting the daily dose into more frequent, smaller administrations may also help to mitigate the peak concentrations of the drug in the gut and reduce the severity of diarrhea.[1]
Possible Cause 3: Individual Animal Susceptibility
As with any biological experiment, there can be individual variability in the response to this compound.
Mitigation Strategy:
-
Acclimatization Period: Some studies suggest that an adaptation to the intestinal fluid load can occur over several days.[4] An initial period of dose escalation or an acclimatization phase might allow the animals to adapt.
-
Exclusion Criteria: If a small subset of animals shows extreme sensitivity, it may be necessary to establish clear exclusion criteria for the study.
Quantitative Data Summary
Table 1: this compound Dosing in Animal Models
| Animal Model | This compound Dose | Route of Administration | Observed Effect | Reference |
| Rat | 4 mg/100 g body weight/day | Oral (in feed) | Inhibition of water and electrolyte absorption | [2] |
| Rat | 150 mg/kg | Oral | Induction of diarrhea with adaptation in 3-4 days | [4] |
| Mouse | 400 mg/kg | Oral | Decrease in cyclooxygenase and lipoxygenase products | [5] |
| Mouse | 50 mg/kg/day | Oral | Amelioration of DSS-induced intestinal inflammation | [6] |
| Mouse | 50 mg/kg | Oral | Investigated in combination with cannabidiol for colitis | [7] |
Table 2: Mechanistic Insights into this compound-Induced Diarrhea
| Mechanism | Affected Parameter | Animal/System Model | Concentration/Dose | Reference |
| Inhibition of (Na+ + K+)-ATPase | IC50 | Human ileal and colonic tissue | 4.1 mM and 4.8 mM, respectively | [3] |
| Inhibition of Fluid Transport | Serosal fluid appearance | Rat jejunal segment | 5 mmol/l and 10 mmol/l | [8] |
| Inhibition of Glucose Transport | Serosal glucose appearance | Rat jejunal segment | 5 mmol/l and 10 mmol/l | [8] |
Experimental Protocols
Protocol 1: In Situ Intestinal Perfusion in Rats to Study Water and Electrolyte Transport
-
Animal Model: Wistar rats.
-
Anesthesia: Appropriate anesthesia as per institutional guidelines.
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the small and large intestines.
-
Segments of the jejunum, ileum, and colon (approximately 10-15 cm each) are isolated.
-
The segments are cannulated at both ends, and the lumen is gently flushed with a pre-warmed buffer solution.
-
-
Perfusion:
-
The isolated loop is perfused with a buffer solution (e.g., Krebs-Ringer bicarbonate) with or without this compound at a specific concentration (e.g., 11.6 mM).[2]
-
A pendular perfusion system can be used to ensure adequate mixing and contact with the mucosa.[2]
-
The perfusion is carried out for a defined period (e.g., 60-120 minutes).
-
-
Sample Analysis: The perfusate is collected, and the net water and electrolyte (Na+, K+, Cl-) fluxes are calculated based on changes in volume and ion concentrations.
Protocol 2: Induction of Colitis and this compound Treatment in Mice
-
Animal Model: BALB/c mice.[6]
-
Induction of Colitis:
-
This compound Treatment:
-
This compound is administered orally, for example, by gavage, at a specific dose (e.g., 50 mg/kg/day).[6]
-
Treatment can be initiated before or concurrently with DSS administration.
-
-
Assessment of Diarrhea and Colitis:
-
Daily monitoring of body weight, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).
-
At the end of the experiment, colon length and weight are measured, and tissue samples are collected for histological analysis and measurement of inflammatory markers.
-
Visualizations
Caption: Mechanism of this compound-Induced Secretory Diarrhea.
Caption: Workflow for Testing Mitigation Strategies.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-related diarrhoea: does rat intestine adapt in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound and mesalazine on human ileal and colonic (Na+ + K+)-ATPase. A possible diarrhogenic factor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of and adaptation to this compound induced intestinal volume load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental colitis in mice: effects of this compound on eicosanoid production in colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabidiol Enhances the Therapeutic Efficacy of this compound and Cyclosporine in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound in the jejunum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the long-term administration of Olsalazine in research studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Olsalazine in long-term research studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a prodrug, meaning it is administered in an inactive form.[1][2] In the colon, gut bacteria produce azoreductase enzymes that cleave the azo bond of this compound.[2][3][4] This cleavage releases two molecules of the active therapeutic agent, mesalamine (5-aminosalicylic acid or 5-ASA).[2][3][4] Mesalamine exerts its anti-inflammatory effects locally on the colonic mucosa.[2][4] The exact mechanism of mesalamine is not fully understood, but it is known to inhibit cyclooxygenase (COX) and lipoxygenase.[2][3][4][5] This inhibition reduces the production of pro-inflammatory prostaglandins and leukotrienes, thereby mitigating inflammation.[2][3][4]
Q2: What are the most common adverse effects observed during long-term this compound administration?
A2: The most frequently reported side effect is diarrhea, which can be watery and is sometimes difficult to distinguish from a flare-up of the underlying condition.[1][5] Other common gastrointestinal issues include abdominal pain, cramps, and nausea.[6][7] Headaches are also a relatively common side effect.[6][7]
Q3: Are there any less common but serious adverse effects to be aware of?
A3: Yes, while rare, serious side effects can occur. Researchers should be vigilant for signs of kidney problems, such as lower back pain, changes in urination, and swelling.[6][8] Mesalamine-induced acute intolerance syndrome, which can mimic an exacerbation of ulcerative colitis with symptoms like cramping, bloody diarrhea, fever, and rash, is another serious reaction that requires immediate discontinuation of the drug.[6][9] Severe skin reactions, including Stevens-Johnson syndrome and toxic epidermal necrolysis, have also been reported with mesalamine-containing products.[6][9]
Q4: How does the gut microbiota influence the efficacy of this compound?
A4: The gut microbiota is essential for the activation of this compound.[10] The conversion of this compound to its active form, 5-ASA, is dependent on the azoreductase enzymes produced by colonic bacteria.[10] Therefore, the composition and health of the gut microbiome can potentially influence the therapeutic efficacy of the drug.[10] Factors that alter the gut microbiota, such as antibiotic use, could theoretically impact the metabolism of this compound.
Troubleshooting Guides
Managing Diarrhea in Study Participants
Problem: A research subject reports the onset of watery, non-bloody diarrhea shortly after initiating this compound treatment or following a dosage increase.
Troubleshooting Steps:
-
Distinguish from Disease Flare: Carefully assess the characteristics of the diarrhea. This compound-induced diarrhea is often watery and lacks blood, which can help differentiate it from a flare-up of inflammatory bowel disease.[1]
-
Dosage Adjustment: Consider reducing the dosage of this compound.[1] The diarrhea is often dose-related and may resolve with a lower dose.[1]
-
Administration with Food: Advise the participant to take this compound with food, as this may help to mitigate the diarrheal side effect.[1][4]
-
Antidiarrheal Agents: If appropriate for the study protocol, the concomitant use of an antidiarrheal agent like loperamide may be considered to manage symptoms.[5]
-
Monitor and Document: Continuously monitor the frequency and severity of the diarrhea and document all interventions and outcomes. If diarrhea is severe or persistent, withdrawal from the study may be necessary.[1]
Addressing Patient Non-Adherence
Problem: A participant in a long-term study shows signs of non-adherence to the this compound regimen.
Troubleshooting Steps:
-
Open Communication: Engage in a non-judgmental conversation with the participant to understand the reasons for non-adherence. Common barriers include side effects, complex dosing schedules, and a lack of understanding of the importance of maintenance therapy.[11]
-
Simplify the Regimen: If possible within the study's parameters, simplify the dosing schedule.
-
Educate the Participant: Reinforce the importance of adherence for maintaining remission and preventing relapse.[12] Explain that non-adherence is associated with a significantly higher risk of disease flare-ups.[13]
-
Address Side Effects: Proactively manage any side effects the participant may be experiencing, as this is a major contributor to non-adherence.
-
Regular Follow-up: Implement a system for regular follow-ups to monitor adherence and address any emerging issues promptly.
Quantitative Data Summary
Table 1: Incidence of Common Adverse Reactions with this compound vs. Placebo
| Adverse Reaction | This compound (n=443) % | Placebo (n=208) % |
| Diarrhea | 11.1 | 6.7 |
| Abdominal Pain/Cramps | 10.1 | 7.2 |
| Nausea | 5.0 | 3.9 |
| Headache | 5.0 | 4.8 |
| Dyspepsia | 4.0 | 4.3 |
| Arthralgia/Joint Pain | 4.0 | 2.9 |
| Rash | 2.3 | 1.4 |
| Fatigue/Drowsiness/Lethargy | 1.8 | 2.9 |
| Upper Respiratory Infection | 1.5 | - |
| Bloating | 1.5 | 1.4 |
| Depression | 1.5 | - |
| Anorexia | 1.3 | 1.9 |
| Itching | 1.3 | - |
| Vertigo/Dizziness | 1.0 | - |
| Vomiting | 1.0 | - |
| Stomatitis | 1.0 | - |
Source: Adapted from FDA label for DIPENTUM® (this compound sodium capsules)[9]
Experimental Protocols
Protocol: Long-Term Administration of this compound in a Clinical Research Setting
1. Subject Screening and Enrollment:
- Confirm diagnosis of the condition under investigation (e.g., ulcerative colitis) through standard diagnostic procedures.[14]
- Obtain a comprehensive medical history, including any known allergies or hypersensitivities, particularly to salicylates or sulfasalazine.[9]
- Conduct baseline laboratory tests, including complete blood count (CBC), liver function tests (LFTs), and renal function tests (e.g., serum creatinine, urinalysis).[6][9]
- Exclude subjects with pre-existing severe renal or hepatic impairment.[9]
2. Dosing and Administration:
- Initiate this compound at the dose specified in the study protocol.
- Administer with food to potentially reduce gastrointestinal side effects.[1][4]
- Instruct subjects to swallow the capsules whole and not to crush or chew them.[8]
3. Monitoring and Follow-up:
- Schedule regular follow-up visits to assess for clinical response and adverse events.
- At each visit, inquire about common side effects, particularly diarrhea, abdominal pain, and headache.[6]
- Perform periodic laboratory monitoring of CBC, LFTs, and renal function throughout the study to detect any potential drug-induced toxicities.[6][9]
- Monitor for signs and symptoms of mesalamine-induced acute intolerance syndrome and other serious adverse reactions.[6][9]
4. Management of Adverse Events:
- For mild, transient side effects, consider continuing the medication with close observation.
- For persistent or bothersome side effects, consider dose reduction or temporary discontinuation as per the protocol.[1]
- In case of suspected serious adverse reactions, discontinue the study drug immediately and provide appropriate medical care.[9]
5. Assessment of Adherence:
- Employ methods to assess medication adherence, such as pill counts or patient self-reporting.
- Address any adherence issues proactively through patient education and support.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting adverse events.
Caption: Factors influencing patient adherence.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. Side Effects of Dipentum (this compound): Interactions & Warnings [medicinenet.com]
- 8. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Overcoming Adherence Issues in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crohn's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
Validation & Comparative
A Head-to-Head Comparison of Olsalazine and Mesalamine in Preclinical Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action
Olsalazine serves as a delivery system for mesalamine to the colon. Once in the colon, bacterial enzymes cleave the azo bond of this compound, releasing two molecules of mesalamine.[1][2] Mesalamine's anti-inflammatory properties are multifaceted. It is thought to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[3][4][5] Additionally, mesalamine can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response, and may also exert its effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which has anti-inflammatory properties.[3][6][7][8] It is also suggested to act as an antioxidant, scavenging free radicals.[4][9]
Quantitative Data Presentation
The following tables summarize the quantitative data from separate preclinical studies on this compound and Mesalamine. It is important to reiterate that a direct comparison is challenging due to the use of different colitis induction models (TNBS for this compound and DSS for Mesalamine) and animal species.
Table 1: Effect of this compound on TNBS-Induced Colitis in Rats
| Parameter | Control (TNBS) | This compound (125 mg/kg) | % Change |
| Disease Activity Index (DAI) | 4.5 ± 0.5 | 2.5 ± 0.5 | ↓ 44.4% |
| Colonic Mucosa Damage Index (CMDI) | 4.0 ± 0.8 | 2.0 ± 0.7 | ↓ 50.0% |
| Histopathological Score (HPS) | 3.8 ± 0.6 | 1.8 ± 0.4 | ↓ 52.6% |
| Myeloperoxidase (MPO) Activity (U/g) | 5.8 ± 1.2 | 3.2 ± 0.9 | ↓ 44.8% |
| TNF-α (pg/mL) | 185 ± 25 | 110 ± 20 | ↓ 40.5% |
| IL-10 (pg/mL) | 65 ± 10 | 120 ± 15 | ↑ 84.6% |
| Data synthesized from a study on TNBS-induced colitis in rats. |
Table 2: Effect of Mesalamine on DSS-Induced Colitis in Mice
| Parameter | Control (DSS) | Mesalamine (0.4 g/kg) | % Change |
| TNF-α expression | High | Significantly Reduced | ↓ |
| IL-1α expression | High | Significantly Reduced | ↓ |
| IL-6 expression | High | Significantly Reduced | ↓ |
| IL-8 expression | High | Significantly Reduced | ↓ |
| Data is presented qualitatively as "significantly reduced" as per the source study on DSS-induced colitis in mice. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TNBS-Induced Colitis Model for this compound Evaluation
-
Animals: Male Wistar rats.
-
Induction of Colitis: After a 24-hour fast, rats were lightly anesthetized. A rubber catheter was inserted rectally to approximately 8 cm proximal to the anus. TNBS (25 mg/rat) dissolved in 1.0 ml of 50% ethanol was instilled into the colon. The control group received only the ethanol vehicle.
-
Drug Administration: this compound (125 mg/kg body weight) was administered intragastrically daily for 2 weeks, starting after the induction of colitis.
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and the presence of blood in the stool.
-
Colonic Mucosa Damage Index (CMDI) and Histopathological Score (HPS): Assessed from tissue samples obtained after sacrifice.
-
Myeloperoxidase (MPO) Activity: Measured in colonic tissue homogenates to quantify neutrophil infiltration.
-
Cytokine Levels (TNF-α, IL-10): Measured in serum samples.
-
DSS-Induced Colitis Model for Mesalamine Evaluation
-
Animals: Male C57BL/6J mice.
-
Induction of Colitis: 3% DSS solution was provided freely in the drinking water for a specified period to induce colitis.
-
Drug Administration: Mesalamine (0.4 g/kg) was administered to the DSS-exposed mice for 10 days.
-
Assessment of Colitis:
-
Histopathology: Colon tissues were stained with hematoxylin and eosin to observe structural changes, including crypt abscesses and inflammatory infiltration.
-
Cytokine Levels (TNF-α, IL-1α, IL-6, IL-8): The expression levels of these inflammatory cytokines in the colon samples were determined.
-
Conclusion
Based on the available, albeit indirect, preclinical data, both this compound and Mesalamine demonstrate significant anti-inflammatory effects in experimental colitis. This compound effectively reduces clinical and histological markers of inflammation and modulates cytokine profiles in a TNBS-induced rat colitis model. Similarly, Mesalamine shows a strong capacity to reduce the expression of key pro-inflammatory cytokines in a DSS-induced mouse model of colitis.
The prodrug design of this compound, which facilitates targeted delivery of high concentrations of mesalamine to the colon, may offer a therapeutic advantage. However, without direct comparative studies under identical experimental conditions, it is difficult to definitively conclude the superiority of one agent over the other in the preclinical setting. Future head-to-head studies are warranted to provide a more conclusive comparison of their efficacy and to further elucidate their respective mechanisms of action in mitigating intestinal inflammation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 4. Mesalamine for ulcerative colitis [medicalnewstoday.com]
- 5. What is this compound Sodium used for? [synapse.patsnap.com]
- 6. Antioxidant Properties of Mesalamine in Colitis Inhibit Phosphoinositide 3-Kinase Signaling in Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. PPARγ in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mesalamine for Ulcerative Colitis [webmd.com]
A Comparative Analysis of Olsalazine and Sulfasalazine for Inflammatory Bowel Disease
For researchers and drug development professionals navigating the therapeutic landscape of Inflammatory Bowel Disease (IBD), understanding the comparative efficacy and safety of established treatments is paramount. This guide provides an objective comparison of two key aminosalicylates: olsalazine and its predecessor, sulfasalazine. While both drugs deliver the same active moiety, 5-aminosalicylic acid (5-ASA), to the colon, their distinct molecular structures lead to differences in their clinical profiles.
Mechanism of Action: A Tale of Two Pro-Drugs
Both this compound and sulfasalazine are pro-drugs designed to transport 5-ASA to the colon, the primary site of inflammation in ulcerative colitis. Their activation relies on the enzymatic activity of colonic bacteria.
Sulfasalazine is composed of a 5-ASA molecule linked to a sulfapyridine molecule by an azo bond.[1][2] In the colon, bacterial azoreductases cleave this bond, releasing both 5-ASA and sulfapyridine.[1][2] While 5-ASA exerts a local anti-inflammatory effect on the colonic mucosa, the systemically absorbed sulfapyridine moiety is associated with a significant portion of the drug's adverse effects.[3][4]
This compound , on the other hand, is a dimer of two 5-ASA molecules joined by an azo bond.[5][6] This design bypasses the need for a sulfa component.[6] Similar to sulfasalazine, colonic bacteria cleave the azo bond to release two molecules of 5-ASA directly at the site of inflammation.[6] This targeted delivery is intended to reduce the systemic side effects associated with the sulfapyridine in sulfasalazine.[4]
Comparative Efficacy in Ulcerative Colitis
Clinical studies have demonstrated that this compound and sulfasalazine generally have comparable efficacy in both inducing and maintaining remission in patients with mild to moderate ulcerative colitis.
However, some nuances exist. One study in children with mild to moderate ulcerative colitis found sulfasalazine to be more effective, with 79% of patients on sulfasalazine improving compared to 39% on this compound.[11] Conversely, another study found this compound to be more effective than mesalazine (another 5-ASA drug) in maintaining remission.[12]
Table 1: Efficacy of this compound vs. Sulfasalazine in Ulcerative Colitis
| Study Type | Patient Population | Intervention | Comparator | Key Efficacy Outcome | Result |
| Multicenter, Randomized, Double-Blind Trial[11] | 56 children with mild to moderate UC | This compound (30 mg/kg/day) | Sulfasalazine (60 mg/kg/day) | Asymptomatic or clinically improved after 3 months | 39% (this compound) vs. 79% (Sulfasalazine) (p=0.006) |
| Double-Blind, Double-Dummy Trial[8] | 164 adult patients with UC in remission | This compound (1 g/day ) | Sulfasalazine (2 g/day ) | Relapse rate at 6 months | 19.5% (this compound) vs. 12.2% (Sulfasalazine) (Not statistically significant) |
| Multicenter Study[13] | Patients with UC in remission | This compound (1 g/day ) | Sulfasalazine (2 g/day ) | Failure rate (relapses + withdrawals) | 54.7% (this compound) vs. 47.2% (Sulfasalazine) (Not statistically significant) |
| Double-Blind, Three-Centre Trial[14] | 37 patients with first attack of distal colitis | This compound (2 g/day ) | Sulfasalazine (3 g/day ) | Significant improvement in clinical activity, sigmoidoscopic, and histological appearances | Similar improvement in both groups |
| Randomized, Double-Dummy Comparison[10] | 56 patients with mild to moderate UC | This compound (3 g/day ) | Sulfasalazine (3 g/day ) | Reduction in stool frequency and passage of blood/mucus; improved sigmoidoscopic and histological appearances | Similar improvement in both groups |
Comparative Efficacy in Crohn's Disease
The efficacy of 5-ASA agents, including both this compound and sulfasalazine, in Crohn's disease is less established than in ulcerative colitis.[3] While sulfasalazine may be effective for Crohn's colitis, 5-ASAs are generally not considered effective for inducing remission in active Crohn's disease or preventing relapse.[3] One study concluded that this compound is not superior to placebo in maintaining remission of inactive Crohn's colitis and ileocolitis.[15]
Safety and Tolerability Profile
The primary advantage of this compound over sulfasalazine lies in its improved safety and tolerability profile, largely due to the absence of the sulfapyridine moiety.[4][16]
Up to 30% of patients cannot tolerate sulfasalazine due to side effects, which are often related to the sulfa component.[16] Common adverse effects of sulfasalazine include headache, nausea, anorexia, and malaise.[4] More severe, though less common, reactions can include rash, fever, hemolytic anemia, and pancreatitis.[4]
This compound is a viable alternative for patients who are intolerant to sulfasalazine.[16][17] While generally well-tolerated, the most notable side effect of this compound is a dose-dependent secretory diarrhea.[4] Other reported side effects include headache, nausea, and rash, though these are typically less frequent than with sulfasalazine.[11][18]
Table 2: Comparative Safety of this compound vs. Sulfasalazine
| Study | Adverse Events with this compound | Adverse Events with Sulfasalazine | Key Findings |
| Pediatric Clinical Trial[11] | 39% of patients reported side effects (headache, nausea, vomiting, rash, pruritus, increased diarrhea, fever) | 46% of patients reported similar side effects and/or neutropenia; 4 patients discontinued due to adverse reactions | Side effects were frequent in both groups, with slightly fewer reported for this compound. |
| Crossover Design Study[18] | 4 patients complained of adverse effects | 12 patients complained of adverse effects | This compound had significantly fewer side effects (p < 0.05). |
| Double-Blind Study[14] | 2 patients experienced intolerance | 4 patients experienced intolerance | This compound was better tolerated. |
| Multicenter Study[13] | 12 patients discontinued due to side effects (5 with diarrhea) | 8 patients discontinued due to side effects | No significant difference in withdrawals due to side effects. |
| Randomized, Double-Dummy Comparison[10] | 2 patients withdrawn due to increased diarrhea | 2 patients developed a skin rash | Similar rates of mild side effects. |
Experimental Protocols: A Methodological Overview
The clinical trials comparing this compound and sulfasalazine have employed rigorous methodologies to ensure the validity of their findings. A typical experimental workflow is outlined below.
References
- 1. Current medical therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 3. Sulfasalazine and 5-Aminosalicylates (5-ASA) - IBD Journey - Treatment and Medications - Sulfasalazine and 5-Aminosalicylates (5-ASA) [crohnsandcolitis.ca]
- 4. Comparative tolerability of treatments for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A meta-analysis of the efficacy of sulfasalazine in comparison with 5-aminosalicylates in the induction of improvement and maintenance of remission in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlled trial comparing this compound and sulphasalazine for the maintenance treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Double-blind comparison of this compound and sulphasalazine in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound versus sulfasalazine in mild to moderate childhood ulcerative colitis: results of the Pediatric Gastroenterology Collaborative Research Group Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acpjournals.org [acpjournals.org]
- 13. This compound versus sulphasalazine for relapse prevention in ulcerative colitis: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound or sulphasalazine in first attacks of ulcerative colitis? A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound is not superior to placebo in maintaining remission of inactive Crohn's colitis and ileocolitis: a double blind, parallel, randomised, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccjm.org [ccjm.org]
- 17. This compound sodium in the treatment of ulcerative colitis among patients intolerant of sulfasalazine. A prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment of ulcerative colitis with this compound and sulphasalazine: efficacy and side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Olsalazine's Anti-Inflammatory Efficacy in Preclinical Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Olsalazine, a well-established aminosalicylate, serves as a cornerstone in the management of ulcerative colitis. It functions as a prodrug, delivering its active moiety, 5-aminosalicylic acid (5-ASA), directly to the colon.[1][2] This targeted delivery minimizes systemic absorption and maximizes local anti-inflammatory action. This guide provides an objective comparison of this compound's performance across different preclinical models of colitis, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Mechanism of Action: Targeted Delivery of 5-ASA
This compound consists of two 5-ASA molecules joined by an azo bond.[1][2] This bond protects the drug from absorption in the small intestine. Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing two molecules of 5-ASA.[2][3][4] The liberated 5-ASA then exerts its anti-inflammatory effects locally on the colonic epithelium. The precise mechanisms of 5-ASA are multifaceted but are known to include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which in turn reduces the production of pro-inflammatory prostaglandins and leukotrienes.[1][2][3] Additionally, 5-ASA is believed to interfere with the production of inflammatory cytokines and may act as a scavenger of reactive oxygen species.[3][4]
Caption: Mechanism of Action of this compound.
Validation in Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS model is a widely used chemically induced model of colitis that mimics aspects of human ulcerative colitis. It is characterized by its simplicity, reproducibility, and ability to induce either acute or chronic inflammation.[5][6]
Experimental Protocol: Acute DSS-Induced Colitis
-
Animal Model: BALB/c or C57BL/6 mice are typically used.[5][7]
-
Induction: Colitis is induced by administering 2-5% (w/v) DSS in the drinking water for a period of 5-7 consecutive days.[7][8]
-
Treatment: this compound is administered daily via oral gavage at doses ranging from 50 to 100 mg/kg, starting concurrently with or shortly after DSS administration.[6][7]
-
Assessment: Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool, which are used to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, colon length is measured (colitis leads to colon shortening). Colon tissue is collected for histological analysis and measurement of Myeloperoxidase (MPO) activity, a marker for neutrophil infiltration. Cytokine levels in the tissue are also quantified.[7][8][9]
Caption: Workflow for DSS-Induced Colitis Studies.
Performance Data: this compound in DSS-Induced Colitis
| Parameter | Control (DSS + Vehicle) | This compound Treated | Outcome | Citation(s) |
| Disease Activity Index (DAI) | Significantly Increased | Significantly Decreased | Amelioration of clinical symptoms | [5][10] |
| Colon Length | Significantly Shortened | Significantly Restored | Reduction of inflammation-induced damage | [6][10] |
| Myeloperoxidase (MPO) Activity | Significantly Increased | Significantly Decreased | Reduced neutrophil infiltration | [10] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) | Significantly Increased | Significantly Decreased | Downregulation of inflammatory response | [5][10] |
| Anti-inflammatory Cytokines (IL-10, IL-22) | Decreased | Increased | Upregulation of regulatory response | [5] |
Note: One study reported that this compound at 100 mg/kg was only weakly active in an acute DSS model, highlighting that efficacy can be dependent on the specific protocol and dosage.[7] However, combination therapies with agents like Cannabidiol or Cyclosporine A have shown enhanced or synergistic effects with this compound in this model.[7][10][11]
Validation in Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
The TNBS model involves the intra-rectal administration of a haptenizing agent that elicits a T-cell mediated immune response. It is often considered to be more representative of Crohn's disease, with inflammation typically involving the deeper layers of the intestinal wall.[12][13]
Experimental Protocol: TNBS-Induced Colitis
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.[13]
-
Induction: Rats are lightly anesthetized. A solution of TNBS dissolved in ethanol (typically 30-50%) is instilled into the colon via a catheter.[13] The ethanol serves to disrupt the mucosal barrier, allowing the TNBS to penetrate the tissue.[12]
-
Treatment: this compound is administered daily by oral gavage.
Performance Data: this compound in TNBS-Induced Colitis
| Parameter | Control (TNBS + Vehicle) | This compound Treated | Outcome | Citation(s) |
| Disease Activity Index (DAI) | Significantly Increased | Significantly Decreased | Amelioration of clinical symptoms | |
| Colonic Mucosa Damage Index (CMDI) | Significantly Increased | Significantly Decreased | Reduced macroscopic damage | |
| Histopathological Score | Significantly Increased | Significantly Decreased | Reduced tissue damage and inflammation | |
| Myeloperoxidase (MPO) Activity | Significantly Increased | Significantly Decreased | Reduced neutrophil infiltration |
Comparative Summary and Conclusion
Experimental data consistently demonstrates the anti-inflammatory efficacy of this compound in both the DSS and TNBS-induced models of colitis.
-
In the DSS model , which reflects ulcerative colitis, this compound effectively reduces clinical disease activity, reverses colon shortening, and modulates the balance of pro- and anti-inflammatory cytokines.[5][6]
-
In the TNBS model , which has features of Crohn's disease, this compound significantly attenuates macroscopic and microscopic colonic damage and reduces inflammatory cell infiltration.
The validation of this compound in these distinct models confirms that its active moiety, 5-ASA, is a potent anti-inflammatory agent capable of acting on the complex inflammatory cascades present in different forms of IBD. While effective as a monotherapy, emerging research suggests its efficacy can be enhanced when used in combination with other therapeutic agents.[7][10] These preclinical models remain invaluable tools for dissecting the mechanisms of 5-ASA and for the development of novel combination strategies for inflammatory bowel disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound Sodium used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. The effect of this compound of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Efficacy of drugs used in the treatment of IBD and combinations thereof in acute DSS-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of Ulcerative Colitis in Mice by Orally-Available Inhibitors of Sphingosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabidiol Enhances the Therapeutic Efficacy of this compound and Cyclosporine in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabidiol Enhances the Therapeutic Efficacy of this compound and Cyclosporine in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Olsalazine Versus Other 5-ASA Drugs: A Comparative Meta-analysis of Clinical Trials
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and safety of olsalazine against other 5-aminosalicylic acid (5-ASA) formulations in the management of ulcerative colitis.
Introduction
5-aminosalicylic acid (5-ASA) compounds are the cornerstone of therapy for inducing and maintaining remission in patients with mild to moderate ulcerative colitis.[1] These agents exert their anti-inflammatory effects topically on the colonic mucosa.[2] Over the years, various formulations have been developed to optimize the delivery of the active moiety, 5-ASA, to the colon while minimizing systemic absorption and associated side effects. This compound, a pro-drug consisting of two 5-ASA molecules linked by an azo-bond, represents a unique delivery mechanism. This guide provides a comparative meta-analysis of clinical trial data on this compound versus other 5-ASA drugs, including sulfasalazine, mesalazine (mesalamine), and balsalazide, with a focus on efficacy, safety, and mechanisms of action.
Data Presentation: Efficacy and Safety of this compound vs. Other 5-ASA Drugs
The following tables summarize quantitative data from key clinical trials and systematic reviews, offering a comparative perspective on the performance of this compound against other 5-ASA formulations.
Efficacy in Maintaining Remission in Ulcerative Colitis
A landmark randomized controlled trial by Courtney et al. (1992) provides a direct comparison of this compound and mesalazine for the prevention of relapse in patients with ulcerative colitis in remission.
| Treatment Group | Number of Patients (Intent-to-Treat) | Relapse Rate (12 months) | Treatment Failure Rate (12 months) |
| This compound (1.0 g/day ) | 49 | 12% (5/42) | 24% (12/49) |
| Mesalazine (1.2 g/day ) | 50 | 33% (13/40) | 46% (23/50) |
| p-value | 0.024 | 0.025 | |
| Per-protocol analysis[3][4] |
This single-center study demonstrated that this compound was significantly more effective than the Eudragit-S coated mesalazine formulation in preventing relapse over a 12-month period.[3]
Comparative Safety and Tolerability
A systematic review of 46 randomized trials by Loftus et al. (2004) assessed the short-term adverse effects of mesalazine, this compound, and balsalazide. While a direct meta-analysis with pooled data for all comparisons was not performed, the review concluded that all three agents are safe in the short term.[5][6]
| Comparison | Key Findings on Adverse Events |
| This compound vs. Placebo or Sulfasalazine | Adverse events or withdrawals were not significantly more frequent with this compound.[5][6] A known side effect of this compound is dose-related diarrhea.[7] |
| Mesalazine vs. Sulfasalazine | One study showed significantly fewer patients with adverse events with mesalazine.[5] |
| Balsalazide vs. Sulfasalazine | Two studies on active colitis showed significantly fewer withdrawals with balsalazide. One trial for maintenance showed fewer adverse events with balsalazide.[5][8] |
| Mesalazine vs. Placebo | The frequencies of adverse events or withdrawals due to adverse events were comparable.[5] |
It is important to note that while newer 5-ASA drugs like this compound, mesalazine, and balsalazide were developed to avoid the side effects associated with the sulfapyridine moiety in sulfasalazine, they have their own adverse effect profiles.[3][7]
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. The following protocol is based on the randomized controlled trial by Courtney et al. (1992) comparing this compound and mesalazine.
Study Title: Randomised comparison of this compound and mesalazine in prevention of relapses in ulcerative colitis.[3]
-
Study Design: A 12-month, single-center, randomized, observer-blind, controlled trial.[4]
-
Patient Population: 100 patients with ulcerative colitis in remission were recruited.
-
Inclusion Criteria: Patients aged 16-75 years with a confirmed diagnosis of ulcerative colitis in remission.[4]
-
Exclusion Criteria: Patients on systemic steroids, azathioprine, or metronidazole within the previous month; pregnant patients; and those with serious cardiac, pulmonary, hepatic, or renal disease.[4]
-
-
Intervention:
-
Assessments:
-
Clinical evidence of disease activity, compliance, and biochemical and hematological variables were assessed every 3 months.[3]
-
-
Primary Outcome Measures:
Mandatory Visualization
Drug Delivery and Activation Mechanism of Azo-Bond 5-ASA Drugs
The following diagram illustrates the delivery and activation mechanism of this compound, an azo-bond 5-ASA pro-drug.
Caption: Delivery and activation of this compound in the colon.
Signaling Pathways Modulated by 5-ASA
5-ASA exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade in intestinal epithelial cells. The diagram below outlines the inhibitory effects of 5-ASA on the NF-κB pathway and its activation of the PPAR-γ pathway.
Caption: 5-ASA's modulation of NF-κB and PPAR-γ pathways.
Conclusion
The available evidence from clinical trials suggests that this compound is an effective 5-ASA agent for maintaining remission in patients with ulcerative colitis. A head-to-head trial indicates its superiority over a specific formulation of mesalazine in preventing relapse.[3] The unique azo-bond delivery system of this compound ensures targeted release of the active 5-ASA moiety in the colon. The tolerability profile of this compound is generally comparable to other newer 5-ASA drugs, with dose-related diarrhea being a notable adverse event.[5][7] The anti-inflammatory effects of 5-ASA, the active component of all these drugs, are mediated through the inhibition of pro-inflammatory pathways like NF-κB and the activation of anti-inflammatory pathways involving PPAR-γ.[2][10] Further large-scale, multi-center, double-blind, randomized controlled trials directly comparing this compound with other modern 5-ASA formulations, such as balsalazide and various mesalazine preparations, are warranted to provide a more definitive understanding of their comparative efficacy and safety in both induction and maintenance of remission in ulcerative colitis.
References
- 1. Oral 5-aminosalicylic acid compounds for maintaining remission in ulcerative colitis | Cochrane [cochrane.org]
- 2. rupress.org [rupress.org]
- 3. Randomised comparison of this compound and mesalazine in prevention of relapses in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acpjournals.org [acpjournals.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-ASA Therapy for Ulcerative Colitis: A Case Report [medscape.org]
- 8. researchgate.net [researchgate.net]
- 9. jwatch.org [jwatch.org]
- 10. journals.asm.org [journals.asm.org]
Olsalazine: A Validated Reference Compound for Inflammatory Bowel Disease Research
A comprehensive guide for researchers, scientists, and drug development professionals on the utility of Olsalazine as a standard comparator in the study of Inflammatory Bowel Disease (IBD).
This compound, a second-generation 5-aminosalicylic acid (5-ASA) compound, has long been a cornerstone in the management of ulcerative colitis, a major form of Inflammatory Bowel Disease (IBD). Its well-defined mechanism of action, established efficacy, and safety profile make it an invaluable reference compound in both preclinical and clinical IBD research. This guide provides a detailed comparison of this compound with other relevant treatments, supported by experimental data, to validate its use as a scientific benchmark.
Mechanism of Action: Targeted Delivery of the Therapeutic Moiety
This compound functions as a prodrug, consisting of two molecules of 5-ASA linked by an azo bond.[1][2] This unique structure remains intact through the upper gastrointestinal tract, preventing premature absorption and systemic side effects.[3] Upon reaching the colon, resident bacteria cleave the azo bond, releasing high concentrations of the active therapeutic agent, 5-ASA, directly at the site of inflammation.[1][2]
The therapeutic effects of 5-ASA are multifactorial and involve the modulation of several key inflammatory pathways. A primary mechanism is the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, which leads to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes.[4] Furthermore, 5-ASA is understood to activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation.[5][6][7] This activation leads to the downstream inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[8] By suppressing these pathways, 5-ASA effectively dampens the inflammatory cascade that drives IBD pathology.
References
- 1. This compound or sulphasalazine in first attacks of ulcerative colitis? A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. The effect of this compound of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What is the Mechanism of action of 5-Aminosalicylic acid_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Comparative analysis of the prosecretory effects of different aminosalicylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the prosecretory effects of different aminosalicylates, a class of drugs central to the management of inflammatory bowel disease (IBD). While the anti-inflammatory properties of the active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), are well-established, certain aminosalicylate prodrugs exhibit a notable prosecretory effect, leading to diarrhea as a potential side effect. This guide delves into the experimental data differentiating these effects and outlines the methodologies used for their characterization.
Introduction to Aminosalicylates and their Prosecretory Potential
Aminosalicylates are cornerstone therapies for mild-to-moderate ulcerative colitis.[1][2] They are designed to deliver the active anti-inflammatory agent, 5-ASA, to the colon.[1][2] To achieve this, several prodrug formulations have been developed, including sulfasalazine, olsalazine, and balsalazide. These prodrugs link 5-ASA to a carrier molecule via an azo bond, which is cleaved by bacterial azoreductase in the colon, releasing 5-ASA.[3][4][5][6]
A clinically significant side effect associated with these azo-bond containing prodrugs is dose-dependent diarrhea.[1][2] This has been attributed to a direct prosecretory effect of the intact prodrug molecules on the intestinal epithelium, particularly in the ileum.[1][2] In contrast, mesalamine (5-ASA) itself does not appear to induce intestinal secretion.[1][2]
Quantitative Comparison of Prosecretory Effects
The prosecretory effects of aminosalicylates can be quantified by measuring the increase in short-circuit current (Isc) in intestinal tissue mounted in an Ussing chamber. The Isc is a measure of net ion transport across the epithelium, and an increase typically reflects active secretion of anions, such as chloride, which drives water secretion.
The following table summarizes the key findings from a comparative in vitro study on rabbit distal ileum, which investigated the direct effects of different aminosalicylates on intestinal ion transport.
| Aminosalicylate | Concentration Range (mM) | Maximum Change in Short-Circuit Current (ΔIsc in µA/cm²) | Effective Dose (ED₅₀) (mM) | Prosecretory Effect |
| Mesalamine (5-ASA) | - | No significant change | Not Applicable | No |
| Sulfasalazine | 0.1 - 10 | 3.2 ± 1.1 to 6.2 ± 1.5 | 0.4 | Yes |
| This compound | 0.1 - 10 | 2.0 ± 1.0 to 7.0 ± 2.1 | 0.7 | Yes |
| Balsalazide | 0.1 - 10 | 6.3 ± 1.5 to 16.7 ± 1.3 | 0.9 | Yes |
Data sourced from a comparative in vitro study on rabbit distal ileum.[1][2]
Experimental Protocols
Ussing Chamber Assay for Intestinal Ion Transport
The Ussing chamber is a vital tool for studying epithelial transport physiology.[1][2][7][8][9] The following protocol outlines the key steps for assessing the prosecretory effects of aminosalicylates on intestinal tissue.
1. Tissue Preparation:
-
Intestinal tissue (e.g., rabbit distal ileum) is obtained and immediately placed in ice-cold, oxygenated Krebs-Ringer bicarbonate solution.
-
The mucosal layer is carefully stripped from the underlying muscle layers.
-
A section of the mucosa is mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.[1][2][7][8][9]
2. Ussing Chamber Setup:
-
Both the mucosal and serosal reservoirs of the Ussing chamber are filled with equal volumes of warmed (37°C) and oxygenated (95% O₂/5% CO₂) Krebs-Ringer bicarbonate solution.
-
The solution contains glucose as a metabolic substrate.
-
Agar-salt bridges connect the chambers to Ag/AgCl electrodes for measuring the transepithelial voltage (Vt) and passing a short-circuit current (Isc).[1][2][7][8][9]
3. Measurement of Ion Transport:
-
The transepithelial voltage is clamped at 0 mV by passing a continuous Isc.
-
The Isc is recorded continuously and reflects the net movement of ions across the tissue. An increase in Isc indicates a net secretion of anions (or absorption of cations).
-
After a baseline equilibration period, the aminosalicylate compound to be tested is added to the mucosal reservoir.
-
The change in Isc (ΔIsc) from the baseline is measured to quantify the prosecretory response.[1][2]
4. Data Analysis:
-
The ΔIsc values are recorded for a range of aminosalicylate concentrations to generate a dose-response curve.
-
From the dose-response curve, the maximal prosecretory effect and the effective dose 50 (ED₅₀) can be calculated.[2]
Signaling Pathways and Mechanisms
The precise intracellular signaling pathways that mediate the prosecretory effects of azo-bond containing aminosalicylates are not yet fully elucidated. However, based on the known mechanisms of intestinal chloride secretion, a hypothetical pathway can be proposed. It is important to note that this is a theoretical model and requires further experimental validation.
Hypothetical Signaling Pathway for Azo-Bond Aminosalicylate-Induced Secretion
It is hypothesized that the intact azo-bond containing prodrugs interact with the apical membrane of intestinal epithelial cells, potentially through a yet unidentified receptor or by altering membrane properties. This interaction may trigger an increase in intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca²⁺). These second messengers are known to activate protein kinases, which in turn phosphorylate and open apical chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to chloride efflux into the intestinal lumen. The resulting electrochemical gradient drives the paracellular movement of sodium and water, resulting in secretion.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for assessing the prosecretory effects of aminosalicylates and the logical relationship between the different drug types and their observed effects.
Conclusion
The available experimental data clearly demonstrate that aminosalicylate prodrugs containing an azo bond—sulfasalazine, this compound, and balsalazide—exert a direct prosecretory effect on the intestinal epithelium, which is not observed with the active metabolite, mesalamine (5-ASA).[1][2] This prosecretory action is the likely cause of the diarrheal side effects associated with these prodrugs. While the precise signaling mechanisms remain to be fully elucidated, the use of Ussing chamber technology provides a robust in vitro model for quantifying and comparing these effects. For drug development professionals, these findings underscore the importance of considering the properties of the intact prodrug, in addition to its active metabolite, to fully characterize its pharmacological profile and predict potential side effects. Further research into the specific molecular targets and signaling pathways of these azo-bond containing compounds could lead to the development of better-tolerated aminosalicylate therapies for inflammatory bowel disease.
References
- 1. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 3. Recent advances in small bowel diseases: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. diva-portal.org [diva-portal.org]
- 7. physiologicinstruments.com [physiologicinstruments.com]
- 8. Ussing Chamber | What is a Ussing Chamber & How does it work? [ussingchamber.com]
- 9. The Ussing Chamber and Measurement of Drug Actions on Mucosal Ion Transport | Semantic Scholar [semanticscholar.org]
Olsalazine Demonstrates Efficacy in Sulfasalazine-Intolerant Ulcerative Colitis Patients
For researchers and drug development professionals, olsalazine presents a viable therapeutic alternative for patients with ulcerative colitis who are unable to tolerate sulfasalazine. Clinical evidence demonstrates that this compound is effective in inducing and maintaining remission in this patient population, offering a valuable option where sulfasalazine is contraindicated due to adverse effects.
This compound, a dimer of 5-aminosalicylic acid (5-ASA), is specifically designed to deliver the therapeutically active 5-ASA moiety to the colon, minimizing the systemic side effects associated with the sulfapyridine component of sulfasalazine. This comparison guide provides a detailed analysis of the efficacy, safety, and mechanisms of action of this compound in sulfasalazine-intolerant patients, supported by data from key clinical trials.
Comparative Efficacy of this compound
Multiple studies have established the efficacy of this compound in patients with ulcerative colitis who cannot tolerate sulfasalazine. A prospective, randomized, double-blind, placebo-controlled trial demonstrated a clear dose-response relationship for this compound in treating active ulcerative colitis. In this study, 35% of patients receiving various doses of this compound showed clinical improvement compared to only 16% in the placebo group.[1][2] Notably, improvement was statistically significant for daily doses of 1.5 g and 3 g.[1]
Another clinical trial involving 50 sulfasalazine-intolerant ulcerative colitis patients treated with 1 g/day of this compound for three months found that 76% of patients tolerated the drug well and continued treatment beyond the trial period.[3] These findings underscore this compound's role as a useful therapeutic agent for this specific patient cohort.
| Study Type | Patient Population | Treatment Arms | Key Efficacy Endpoints | Outcome |
| Randomized, Placebo-Controlled Trial | 66 outpatients with active ulcerative colitis intolerant to sulfasalazine | This compound (0.75g, 1.5g, 3g daily) vs. Placebo | Clinical Improvement | 35% improved with this compound vs. 16% with placebo. Significant improvement at 1.5g and 3g daily doses.[1][2] |
| Open-Label Clinical Trial | 50 ulcerative colitis patients intolerant to sulfasalazine | This compound (500mg twice daily) | Tolerability and continuation of therapy | 76% of patients tolerated this compound well and continued treatment.[3] |
Safety and Tolerability Profile
The primary advantage of this compound over sulfasalazine lies in its improved tolerability, as it lacks the sulfapyridine moiety responsible for many of sulfasalazine's adverse effects. In a study of 50 sulfasalazine-intolerant patients, 76% tolerated this compound well.[3] The most common side effect reported with this compound is diarrhea, which led to withdrawal in 24% of patients in one study.[3] However, in a dose-ranging study, there were no significant differences in reported adverse effects between the this compound and placebo groups.[1][2] It is important to note that some adverse reactions may be attributable to the 5-ASA moiety itself.[4]
Mechanism of Action: Delivery of 5-ASA
Both this compound and sulfasalazine are prodrugs that deliver the active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA), to the colon.[5][6][7][8] The key difference lies in the carrier molecule. In sulfasalazine, 5-ASA is linked to sulfapyridine, while this compound consists of two 5-ASA molecules joined by an azo bond.[6][7] In the colon, bacterial azoreductases cleave this bond, releasing the 5-ASA to exert its therapeutic effects locally.[7]
Prodrug activation of this compound and Sulfasalazine in the colon.
The anti-inflammatory action of 5-ASA is multifactorial. It is believed to involve the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, which reduces the production of pro-inflammatory prostaglandins and leukotrienes.[5][7][9] Additionally, 5-ASA may act as a scavenger of reactive oxygen species and modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[9] A significant mechanism of action is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation in the colon.[10]
Signaling pathways modulated by the active metabolite 5-ASA.
Experimental Protocols
The clinical trials assessing the efficacy of this compound in sulfasalazine-intolerant patients have employed rigorous methodologies, including double-blind, randomized, placebo-controlled designs.
Patient Population: The studies typically enroll patients with a confirmed diagnosis of ulcerative colitis who have a documented history of intolerance to sulfasalazine. Intolerance is generally defined by the development of adverse effects such as nausea, headache, rash, or hematologic abnormalities.
Treatment and Dosing: Patients are randomized to receive either this compound at varying doses (e.g., 0.75g to 3g daily) or a placebo. The treatment duration in these trials typically ranges from several weeks to months to evaluate both the induction of remission and the maintenance of remission.
A generalized workflow for clinical trials of this compound.
References
- 1. This compound sodium in the treatment of ulcerative colitis among patients intolerant of sulfasalazine. A prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of ulcerative colitis among patients intolerant of sulphasalazine: a prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in patients intolerant of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical experience of the tolerance of mesalazine and this compound in patients intolerant of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Simple clinical colitis activity index - Wikipedia [en.wikipedia.org]
- 12. Mayo Score/Disease Activity Index (DAI) for Ulcerative Colitis [mdcalc.com]
- 13. A simple clinical colitis activity index - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Olsalazine: A Procedural Guide for Laboratory Professionals
The proper disposal of Olsalazine, an anti-inflammatory drug used in research and development, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and maintain a safe working environment.
Core Disposal Procedures
When handling this compound waste, it is imperative to consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1] The Environmental Protection Agency (EPA) sets forth guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2][3][4]
Step 1: Characterize the Waste
Chemical waste generators must first determine if the discarded this compound is classified as hazardous waste.[1] While this compound itself is not typically regulated as a hazardous material for transport, waste disposal regulations may vary.[5] It is classified as a skin, eye, and respiratory irritant.[1][6]
Step 2: Segregation and Containment
Properly segregate this compound waste from other laboratory waste streams.
-
Unused or Expired Product: Place pure this compound powder or tablets into a designated, clearly labeled, and sealed waste container.[1][5]
-
Contaminated Materials: Items such as personal protective equipment (PPE), gloves, paper towels, and cloths used to clean up spills should also be collected in a sealed container for disposal.[5][7]
Step 3: Disposal of Non-Hazardous Pharmaceutical Waste
If this compound waste is determined to be non-hazardous and no take-back programs are available, it can be disposed of in the trash with specific precautions.[2][8][9]
-
Deactivation: Do not crush tablets or capsules.[2][8] Mix the this compound with an unpalatable substance like dirt, cat litter, or used coffee grounds.[2][8][9][10][11][12][13] This makes the drug less appealing to children and pets and unrecognizable to individuals who might go through the trash.[13]
-
Containment: Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage.[2][8][10][11][12][13]
-
Final Disposal: Throw the sealed container into the household or laboratory trash.[2][8][9]
-
Container Management: Before recycling or disposing of the original drug container, scratch out all personal or identifying information from the label.[2][8][11]
Important Note on Flushing: Do not flush this compound down the toilet or drain unless specifically instructed by the product label or accompanying patient information.[10][11][12][13] The EPA strongly advises against this practice to prevent contamination of water supplies.[3]
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Containment: Safely contain the source of the spill.[5]
-
Ventilation: Ensure the area is well-ventilated. Avoid breathing in dust.[1][6]
-
Personal Protection: Wear suitable protective clothing, gloves, and eye/face protection.[1] For larger spills, a NIOSH-approved respirator may be necessary.[6]
-
Cleanup: Collect spilled material using a method that minimizes dust generation, such as a damp cloth or a filtered vacuum.[5]
-
Disposal: Place the collected waste into an appropriately labeled, sealed container for disposal according to the procedures outlined above.[5][6]
This compound Waste Profile
The following table summarizes key information relevant to the disposal of this compound.
| Parameter | Description | Source |
| Chemical Name | This compound Sodium | [5] |
| Intended Use | Pharmaceutical product, gastrointestinal anti-inflammatory | [5] |
| Physical State | Solid, yellow crystalline powder | [1] |
| Hazard Classifications | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1][6] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1][14] |
| Environmental Precautions | Do not let product enter drains, other waterways, or soil. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
- 1. aksci.com [aksci.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. canbipharm.com [canbipharm.com]
- 7. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. How to safely throw away old medicines - Vital Record [vitalrecord.tamu.edu]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
- 11. dea.gov [dea.gov]
- 12. epa.gov [epa.gov]
- 13. fda.gov [fda.gov]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
